Product packaging for Amdizalisib(Cat. No.:CAS No. 1894229-03-8)

Amdizalisib

Cat. No.: B10823814
CAS No.: 1894229-03-8
M. Wt: 390.8 g/mol
InChI Key: WKDBRCUUDXLTIM-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Amdizalisib (also known as HMPL-689) is a novel, highly selective, and potent oral inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) . The PI3Kδ isoform plays a critical role in the development, activation, and survival of B-cells, and its aberrant signaling is strongly implicated in the pathogenesis of B-cell malignancies, making it a promising therapeutic target for hematological cancers . Preclinical and clinical studies characterize this compound as a well-absorbed compound with favorable pharmacokinetic properties, including low-to-moderate clearance and extensive tissue distribution . In humans, it is rapidly absorbed and extensively metabolized, with excretion occurring primarily via feces and urine . This potent and selective targeting of PI3Kδ provides a valuable research tool for investigating signaling pathways in B-cell cancers such as non-Hodgkin's lymphoma, including follicular lymphoma and marginal zone lymphoma . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15ClN8 B10823814 Amdizalisib CAS No. 1894229-03-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1894229-03-8

Molecular Formula

C19H15ClN8

Molecular Weight

390.8 g/mol

IUPAC Name

4-amino-6-[[(1S)-1-(3-chloro-6-phenylimidazo[1,2-b]pyridazin-7-yl)ethyl]amino]pyrimidine-5-carbonitrile

InChI

InChI=1S/C19H15ClN8/c1-11(26-19-14(8-21)18(22)24-10-25-19)13-7-16-23-9-15(20)28(16)27-17(13)12-5-3-2-4-6-12/h2-7,9-11H,1H3,(H3,22,24,25,26)/t11-/m0/s1

InChI Key

WKDBRCUUDXLTIM-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1=CC2=NC=C(N2N=C1C3=CC=CC=C3)Cl)NC4=NC=NC(=C4C#N)N

Canonical SMILES

CC(C1=CC2=NC=C(N2N=C1C3=CC=CC=C3)Cl)NC4=NC=NC(=C4C#N)N

Origin of Product

United States

Foundational & Exploratory

Amdizalisib: A Deep Dive into its PI3K Delta Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Amdizalisib (HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The aberrant activation of the PI3Kδ signaling pathway is a critical factor in the survival and proliferation of malignant B-cells, making it a promising therapeutic target for B-cell malignancies.[1][3] This technical guide provides an in-depth analysis of the selectivity profile of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Quantitative Selectivity Profile

This compound demonstrates a remarkable selectivity for PI3Kδ over other PI3K isoforms and a wide range of other protein kinases. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

TargetAssay TypeIC50 (nM)Selectivity vs. PI3Kδ
PI3KδBiochemical0.8 - 3-
Other PI3K IsoformsBiochemical>250-fold>250x
319 Protein KinasesKinome Panel (1µM)No significant inhibitionHigh

Table 1: Summary of this compound's PI3K Delta Selectivity and Potency. Data sourced from pre-clinical studies.[1]

In cellular and human whole blood assays, this compound maintains its potent inhibition of PI3Kδ with IC50 values also in the low nanomolar range (0.8-3 nM).[1] Furthermore, it effectively inhibits the survival of B-cell lymphoma cell lines with IC50 values ranging from 0.005 to 5 µM.[1]

Experimental Protocols

The following sections detail the methodologies employed to determine the selectivity and potency of this compound.

Biochemical Kinase Activity Assay: Transcreener™ Fluorescence Polarization Assay

This assay quantitatively measures the activity of PI3Kδ by detecting the production of ADP, a common product of kinase reactions.

Principle: The Transcreener™ FP assay is a competitive immunoassay for ADP. A highly specific antibody to ADP, paired with a fluorescent tracer, is used. When no ADP is present, the tracer binds to the antibody, resulting in a high fluorescence polarization value. As the kinase reaction proceeds, the generated ADP displaces the tracer from the antibody, leading to a decrease in fluorescence polarization. The magnitude of this decrease is proportional to the amount of ADP produced and thus to the kinase activity.

Protocol:

  • Reagent Preparation: Prepare assay buffer, PI3Kδ enzyme, substrate (e.g., PIP2), ATP, and the Transcreener™ ADP² FP Assay reagents (ADP Alexa633 Tracer and Anti-ADP² Antibody).

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute further in the assay buffer.

  • Kinase Reaction:

    • Add the PI3Kδ enzyme to wells of a 384-well plate.

    • Add the this compound dilutions or vehicle control to the wells.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the Transcreener™ ADP² Detection Mix (a mixture of the tracer and antibody).

    • Incubate the plate for 60 minutes to allow the detection reaction to reach equilibrium.

  • Data Acquisition: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Convert the fluorescence polarization values to ADP concentration using a standard curve. Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Kinome Selectivity Profiling: Eurofins KinaseProfiler™ Panel

To assess the broader selectivity of this compound, a large panel of kinases is screened.

Principle: Kinase activity is measured by quantifying the amount of phosphorylated substrate, typically through a radiometric assay that measures the incorporation of radiolabeled phosphate (from [γ-³³P]-ATP) into a generic or specific substrate.

Protocol:

  • Compound Submission: Provide this compound at a specified concentration (e.g., 1 µM) in DMSO.

  • Assay Execution (by Eurofins):

    • A panel of 323 different protein kinases is utilized.[1]

    • For each kinase, a reaction is set up containing the kinase, its specific substrate, and [γ-³³P]-ATP in the presence of this compound or a vehicle control.

    • The reactions are incubated to allow for phosphorylation.

    • The reaction mixtures are then spotted onto filter paper, and the filter paper is washed to remove unincorporated [γ-³³P]-ATP.

  • Data Acquisition: The amount of radioactivity remaining on the filter paper, which corresponds to the phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis: The kinase activity in the presence of this compound is compared to the vehicle control to determine the percent inhibition. Significant inhibition is typically defined as a reduction in activity above a certain threshold (e.g., >50%).

Cellular Assay: AKT Phosphorylation

This assay determines the effect of this compound on the PI3K signaling pathway within a cellular context by measuring the phosphorylation of a key downstream effector, AKT.

Principle: An in-cell Western or similar immunodetection method is used to quantify the levels of phosphorylated AKT (pAKT) relative to the total amount of AKT.

Protocol:

  • Cell Culture and Treatment:

    • Seed B-cell lymphoma cell lines in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 2 hours).

    • Stimulate the PI3K pathway with an appropriate agonist (e.g., anti-IgM) for a short period (e.g., 15-30 minutes).

  • Cell Lysis and Fixation:

    • Lyse the cells and fix them to the plate.

  • Immunostaining:

    • Block non-specific binding sites.

    • Incubate the cells with primary antibodies specific for pAKT (e.g., pAKT-S473) and total AKT.

    • Wash the cells and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., one for pAKT and another for total AKT).

  • Data Acquisition: Use an imaging system, such as the Acumen Explorer system, to quantify the fluorescence intensity for both pAKT and total AKT in each well.[1]

  • Data Analysis: Normalize the pAKT signal to the total AKT signal for each well. Calculate the percent inhibition of AKT phosphorylation for each this compound concentration and determine the IC50 value.

Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, luciferin. In the presence of ATP, the luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP present.

Protocol:

  • Cell Plating and Treatment:

    • Plate B-cell lymphoma cells in 96-well opaque-walled plates.

    • Treat the cells with a serial dilution of this compound or vehicle control.

    • Incubate for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent cell viability for each this compound concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K/AKT signaling pathway and a general workflow for kinase selectivity assays.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K_delta PI3Kδ RTK->PI3K_delta BCR B-Cell Receptor (BCR) BCR->PI3K_delta Activation PIP2 PIP2 PI3K_delta->PIP2 Phosphorylation PIP3 PIP3 p1 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT pAKT pAKT (Active) AKT->pAKT Phosphorylation mTORC1 mTORC1 pAKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound This compound->PI3K_delta Inhibition p1->PIP2

Caption: PI3K/AKT signaling pathway with this compound's point of inhibition.

Kinase_Selectivity_Workflow start Start: Compound (this compound) panel Kinase Panel (e.g., 323 kinases) start->panel assay Kinase Activity Assay (e.g., Radiometric) panel->assay data_acq Data Acquisition (e.g., Scintillation Counting) assay->data_acq analysis Data Analysis (% Inhibition) data_acq->analysis report Selectivity Profile Report analysis->report

Caption: General workflow for a kinase selectivity profiling assay.

References

Amdizalisib: A Deep Dive into its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amdizalisib (HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT/mTOR signaling cascade is a critical pathway for the proliferation and survival of B-cells, and its aberrant activation is a hallmark of many B-cell malignancies. This compound exerts its therapeutic effect by specifically targeting PI3Kδ, thereby modulating downstream signaling pathways and inducing apoptosis in malignant B-cells. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.

Introduction to this compound and its Target: PI3Kδ

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival. The class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). The p110δ isoform, in particular, is predominantly expressed in hematopoietic cells and is a key component of the B-cell receptor (BCR) signaling pathway.[1]

In many B-cell lymphomas, the PI3Kδ pathway is constitutively active, leading to uncontrolled cell growth and resistance to apoptosis. This compound was developed as a highly selective inhibitor of PI3Kδ, aiming to provide a targeted therapeutic approach with a potentially favorable safety profile compared to broader PI3K inhibitors.

Core Downstream Signaling Pathway: PI3K/AKT/mTOR

The primary mechanism of action of this compound involves the inhibition of the PI3K/AKT/mTOR pathway. Upon binding to the B-cell receptor, PI3Kδ is activated and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably AKT.

Activated AKT, in turn, phosphorylates a myriad of downstream substrates, leading to the activation of pathways that promote cell survival and proliferation. One of the key downstream effectors of AKT is the mammalian target of rapamycin (mTOR). The mTOR signaling network is a central regulator of cell growth, metabolism, and protein synthesis.

This compound's inhibition of PI3Kδ leads to a reduction in PIP3 levels, thereby preventing the activation of AKT and subsequently suppressing the mTOR signaling cascade. This disruption of the PI3K/AKT/mTOR axis ultimately results in decreased cell proliferation and increased apoptosis in malignant B-cells.

PI3K_AKT_mTOR_Pathway This compound's Impact on the PI3K/AKT/mTOR Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR PI3Kdelta PI3Kδ BCR->PI3Kdelta Activation PIP2 PIP2 PI3Kdelta->PIP2 Phosphorylates PIP3 PIP3 PI3Kdelta->PIP3 Generates AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates S6K S6K mTOR->S6K Activates _4EBP1 4E-BP1 mTOR->_4EBP1 Activates Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation This compound This compound This compound->PI3Kdelta Inhibits PI3K_NFkB_Pathway Potential Impact of this compound on the NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PI3Kdelta PI3Kδ AKT AKT PI3Kdelta->AKT Activates IKK IKK AKT->IKK Activates NFkB_complex IκB p50/p65 IKK->NFkB_complex Phosphorylates IκB IkB IκB NFkB_dimer p50/p65 NFkB_nucleus p50/p65 NFkB_dimer->NFkB_nucleus Translocation NFkB_complex->IkB Degradation NFkB_complex->NFkB_dimer Release This compound This compound This compound->PI3Kdelta Inhibits Gene_Expression Gene Expression (Survival, Proliferation) NFkB_nucleus->Gene_Expression Promotes Kinase_Assay_Workflow Kinase Activity Assay Workflow Start Prepare Reaction Mix (Enzyme, Substrate, ATP) Add_Inhibitor Add this compound Start->Add_Inhibitor Incubate_Kinase Incubate Add_Inhibitor->Incubate_Kinase Stop_Reaction Add Detection Mix (Antibody, Tracer) Incubate_Kinase->Stop_Reaction Incubate_Detection Incubate Stop_Reaction->Incubate_Detection Measure_FP Measure Fluorescence Polarization Incubate_Detection->Measure_FP Analyze Calculate IC50 Measure_FP->Analyze Cell_Viability_Workflow Cell Viability Assay Workflow Seed_Cells Seed Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Incubate_Cells Incubate Treat_Cells->Incubate_Cells Add_Reagent Add CellTiter-Glo® Reagent Incubate_Cells->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Calculate_IC50 Calculate IC50 Measure_Luminescence->Calculate_IC50

References

Preclinical Pharmacology of Amdizalisib: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amdizalisib (HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3Kδ signaling pathway is a crucial mediator in the survival and proliferation of malignant B-cells, making it a key therapeutic target in B-cell malignancies. Preclinical studies have demonstrated that this compound exhibits a favorable pharmacokinetic and safety profile, coupled with potent anti-tumor activity in various B-cell lymphoma models. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways and workflows to support further research and development.

Mechanism of Action and Kinase Selectivity

This compound is an ATP-competitive inhibitor of PI3Kδ, a key component of the B-cell receptor (BCR) signaling pathway.[1] Aberrant activation of this pathway is a hallmark of many B-cell malignancies. By selectively inhibiting PI3Kδ, this compound effectively disrupts downstream signaling, leading to decreased proliferation and survival of malignant B-cells.

PI3K Signaling Pathway

The PI3K signaling cascade is initiated upon the activation of various cell surface receptors, including the BCR. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and BTK, which in turn regulate cellular processes like cell growth, proliferation, survival, and differentiation.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR PI3K PI3Kδ BCR->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation BTK BTK PIP3->BTK Activation Proliferation Cell Proliferation & Survival AKT->Proliferation BTK->Proliferation This compound This compound This compound->PI3K Inhibition InVivo_Efficacy_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis CellCulture B-Cell Lymphoma Cell Culture Implantation Subcutaneous Implantation in Immunocompromised Mice CellCulture->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Dosing Oral Administration of This compound or Vehicle Randomization->Dosing Monitoring Tumor Volume & Body Weight Measurement Dosing->Monitoring Repeated Endpoint Study Endpoint Monitoring->Endpoint TGI Tumor Growth Inhibition (TGI) Calculation Endpoint->TGI

References

Amdizalisib: A Technical Guide to a Potent and Selective PI3Kδ Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amdizalisib, also known as HMPL-689, is a novel, orally bioavailable small molecule that acts as a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of various hematological malignancies. By specifically targeting PI3Kδ, which is predominantly expressed in hematopoietic cells, this compound offers a targeted therapeutic approach with the potential for a favorable safety profile compared to broader PI3K inhibitors. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the chemical formula C19H15ClN8. Its structure is characterized by a chiral center, leading to the (S)-enantiomer being the active pharmacological agent.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 4-amino-6-[[(1S)-1-(3-chloro-6-phenylimidazo[1,2-b]pyridazin-7-yl)ethyl]amino]pyrimidine-5-carbonitrile[1]
Molecular Formula C19H15ClN8[1]
Molecular Weight 390.83 g/mol
CAS Number 1894229-05-0
SMILES C--INVALID-LINK--Nc1c(C#N)c(N)ncn1[1]
Appearance Crystalline solid
pKa (basic) 3.88
Solubility Soluble in DMSO. Insoluble in water. Sparingly soluble in ethanol.[2][3]
Storage Store at -20°C for long-term stability.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by selectively inhibiting the PI3Kδ isoform, a key component of the B-cell receptor (BCR) signaling pathway. In normal B-cells, the binding of an antigen to the BCR initiates a signaling cascade that involves the activation of PI3Kδ. Activated PI3Kδ then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and Bruton's tyrosine kinase (BTK). This signaling cascade ultimately promotes B-cell proliferation, survival, and differentiation.

In malignant B-cells, this pathway is often constitutively active, driving uncontrolled cell growth. This compound binds to the ATP-binding pocket of PI3Kδ, preventing the phosphorylation of PIP2 and thereby blocking the downstream signaling cascade. This inhibition leads to the induction of apoptosis (programmed cell death) in malignant B-cells.

PI3K_Pathway cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activation PIP2 PIP2 PI3K_delta->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation BTK BTK PIP3->BTK Activation Proliferation Cell Proliferation & Survival AKT->Proliferation BTK->Proliferation Apoptosis Apoptosis This compound This compound This compound->PI3K_delta

Figure 1: this compound inhibits the PI3Kδ signaling pathway.

Preclinical and Clinical Data

This compound has demonstrated potent and selective activity against PI3Kδ in a range of preclinical studies. This has translated into promising clinical activity in patients with relapsed or refractory hematological malignancies.

Table 2: In Vitro Activity of this compound

Assay TypeCell Line / TargetIC50Reference
Biochemical AssayPI3Kδ0.8 - 3 nM
Cellular Assay (p-Akt)Various B-cell lymphoma lines0.8 - 3 nM
Cell ViabilityVarious B-cell lymphoma lines0.005 - 5 µM
Kinase SelectivityPI3Kα, PI3Kβ, PI3Kγ>250-fold selectivity for PI3Kδ

In Vivo Efficacy:

In animal models of B-cell lymphoma, this compound has been shown to significantly inhibit tumor growth and prolong survival. It has demonstrated efficacy both as a single agent and in combination with other anti-cancer therapies.

Clinical Trials:

This compound is currently being evaluated in multiple clinical trials for the treatment of various B-cell malignancies, including follicular lymphoma (FL) and other non-Hodgkin lymphomas (NHL).[4] These trials have shown that this compound is generally well-tolerated and demonstrates significant clinical activity in heavily pretreated patients.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize this compound.

PI3Kδ Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent assay to measure the activity of PI3Kδ and the inhibitory effect of this compound. The assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant PI3Kδ enzyme

  • PIP2 substrate

  • ATP

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Protocol:

  • Prepare the PI3Kδ kinase reaction buffer as specified by the enzyme manufacturer.

  • Prepare serial dilutions of this compound in the kinase reaction buffer.

  • In a white-walled multiwell plate, add the PI3Kδ enzyme, the diluted this compound or vehicle control, and the PIP2 substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition of PI3Kδ activity for each concentration of this compound and determine the IC50 value.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • B-cell lymphoma cell lines

  • Cell culture medium and supplements

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate-reading luminometer

Protocol:

  • Seed the B-cell lymphoma cells in a white, opaque 96-well plate at a predetermined optimal density.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Treat the cells with the different concentrations of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent cell viability relative to the vehicle-treated control and determine the IC50 value.[4][6]

B-Cell Lymphoma Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Human B-cell lymphoma cell line

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Calipers for tumor measurement

Protocol:

  • Culture the human B-cell lymphoma cells to the desired number.

  • Resuspend the cells in a suitable medium, with or without Matrigel.

  • Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups orally, according to the desired dosing schedule and duration.

  • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Compare the tumor growth inhibition between the this compound-treated and control groups to determine the in vivo efficacy.[7][8]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Kinase_Assay PI3Kδ Kinase Assay (IC50 Determination) Cell_Viability Cell Viability Assay (IC50 Determination) Kinase_Assay->Cell_Viability Kinase_Selectivity Kinase Selectivity Profiling Cell_Viability->Kinase_Selectivity PK_Studies Pharmacokinetic Studies (Animal Models) Kinase_Selectivity->PK_Studies Xenograft_Model B-Cell Lymphoma Xenograft Model PK_Studies->Xenograft_Model Toxicity_Studies Toxicology Studies Xenograft_Model->Toxicity_Studies Phase_I Phase I Clinical Trial (Safety & PK) Toxicity_Studies->Phase_I Phase_II Phase II Clinical Trial (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III Clinical Trial (Pivotal Efficacy & Safety) Phase_II->Phase_III

Figure 2: General experimental workflow for the development of a kinase inhibitor like this compound.

Conclusion

This compound is a promising, highly selective PI3Kδ inhibitor with demonstrated preclinical and clinical activity in hematological malignancies. Its targeted mechanism of action offers the potential for improved efficacy and a more manageable safety profile. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound and other selective PI3K inhibitors. As our understanding of the PI3K pathway in cancer continues to evolve, targeted therapies like this compound will likely play an increasingly important role in the treatment of various cancers.

References

In Vitro Characterization of Amdizalisib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amdizalisib (HMPL-689) is a novel, potent, and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K pathway is a critical signaling cascade that governs cell proliferation, survival, and differentiation. The delta isoform is primarily expressed in hematopoietic cells, and its aberrant activation is a key driver in the pathogenesis of various B-cell malignancies.[1] This makes PI3Kδ a compelling therapeutic target. Preclinical in vitro studies have demonstrated that this compound potently and selectively inhibits PI3Kδ, leading to the suppression of downstream signaling and inhibition of malignant B-cell growth. This document provides a comprehensive technical overview of the in vitro characterization of this compound, detailing its biochemical and cellular activities, the experimental protocols used for its evaluation, and its mechanism of action.

Mechanism of Action

This compound is an ATP-competitive inhibitor that specifically targets the PI3Kδ enzyme.[2] In B-cells, signaling through the B-cell receptor (BCR) activates upstream kinases like Lyn and Syk, which in turn activate PI3Kδ.[3] Activated PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. By competitively blocking the ATP-binding site on PI3Kδ, this compound prevents this phosphorylation cascade, leading to reduced Akt activation and subsequent downstream effects, including inhibition of cell proliferation and survival.[1][4]

PI3K_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk PI3Kd PI3Kδ Lyn_Syk->PI3Kd PIP3 PIP3 PI3Kd->PIP3 ATP This compound This compound This compound->PI3Kd Inhibition PIP2 PIP2 PIP2->PI3Kd Akt Akt PIP3->Akt Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream

Caption: this compound inhibits the PI3Kδ signaling pathway.

Quantitative Data Summary

The in vitro activity of this compound has been quantified through various biochemical and cellular assays. The data highlights its high potency against PI3Kδ and its selectivity over other PI3K isoforms and the broader kinome.

Table 1: Biochemical Activity and Selectivity
TargetIC50 (nM)Selectivity vs. PI3KδAssay Type
PI3Kδ 0.8 - 3 -Transcreener™ FP
PI3Kα>250-fold higher than δ¹>250xTranscreener™ FP
PI3Kβ>250-fold higher than δ¹>250xTranscreener™ FP
PI3Kγ>250-fold higher than δ¹>250xTranscreener™ FP
Kinome Panel (319 kinases)No significant inhibition at 1 µMHighEurofins KinaseProfiler™
¹Specific IC50 values for α, β, and γ isoforms are not publicly available but are reported to be over 250-fold higher than the IC50 for PI3Kδ.[2]
Table 2: Cellular Activity
Assay TypeCell LinesIC50 Range (µM)Endpoint Measured
Cell ViabilityPanel of B-cell lymphoma lines0.005 - 5ATP levels / Metabolic activity
Akt PhosphorylationCellular modelsNot reported (Potent inhibition observed)p-Akt (Ser473) levels
B-cell ActivationHuman whole blood / Rat modelsNot reported (Potent inhibition observed)CD63 / CD86 expression

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vitro characterization data. Below are protocols for the key experiments cited.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cellular Assays b1 Recombinant PI3K Isoforms b2 Incubate with this compound (Dose-Response) b1->b2 b3 Add ATP/Substrate b2->b3 b4 Transcreener™ FP Assay (Detect ADP) b3->b4 b5 Calculate IC50 b4->b5 c1 Culture B-Cell Lymphoma Lines c2 Treat with this compound (Dose-Response, 72h) c1->c2 c3a CellTiter-Glo® Assay (Measure ATP) c2->c3a c3b Western Blot (Measure p-Akt) c2->c3b c4 Determine IC50 / Pathway Inhibition c3a->c4 c3b->c4

Caption: General workflow for in vitro inhibitor characterization.
PI3Kδ Biochemical Potency and Selectivity Assay

  • Assay Principle: The Transcreener™ Fluorescence Polarization (FP) assay is a high-throughput biochemical assay that detects ADP, the universal product of kinase reactions. In a competitive immunoassay format, ADP produced by PI3Kδ displaces a fluorescently labeled ADP tracer from an antibody, leading to a decrease in fluorescence polarization.

  • Methodology:

    • Enzyme Reaction: Recombinant human PI3K isoforms (α, β, γ, δ) are individually incubated in a reaction buffer (e.g., 50 mM HEPES pH 7.5, 4 mM MgCl₂, 0.01% Brij-35).

    • Compound Addition: this compound is serially diluted (typically in DMSO) and added to the reaction wells to achieve a range of final concentrations.

    • Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and the lipid substrate PIP2 at concentrations near their respective Km values. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

    • ADP Detection: The Transcreener™ ADP² FP Detection Mix, containing an ADP-specific antibody and an AlexaFluor® 633-labeled ADP tracer, is added to each well to stop the kinase reaction.

    • Signal Reading: The plate is incubated for 60-90 minutes to allow the detection reaction to reach equilibrium. Fluorescence polarization is then measured using a compatible plate reader (Excitation: ~630 nm, Emission: ~670 nm).

    • Data Analysis: The FP signal is converted to percent inhibition relative to no-drug controls. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay
  • Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the number of viable cells in culture based on the amount of ATP present, an indicator of metabolically active cells. A proprietary luciferase enzyme uses the ATP from lysed cells to generate a stable "glow-type" luminescent signal.

  • Methodology:

    • Cell Plating: B-cell lymphoma cell lines are seeded into opaque-walled 96-well or 384-well plates at a predetermined optimal density and allowed to adhere or stabilize overnight.

    • Compound Treatment: Cells are treated with a serial dilution of this compound and incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

    • Reagent Preparation: The CellTiter-Glo® Reagent is equilibrated to room temperature.

    • Lysis and Signal Generation: A volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well is added. The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.

    • Signal Stabilization: The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Luminescence is recorded using a luminometer.

    • Data Analysis: Background luminescence from cell-free wells is subtracted. The data is normalized to vehicle-treated controls, and IC50 values are calculated from the resulting dose-response curve.

Western Blot for Akt Phosphorylation
  • Assay Principle: Western blotting is used to detect the phosphorylation status of Akt at Serine 473 (p-Akt Ser473), a key downstream marker of PI3K pathway activation. A decrease in the p-Akt signal relative to total Akt indicates pathway inhibition.

  • Methodology:

    • Cell Treatment & Lysis: B-cell lymphoma cells are serum-starved and then stimulated (e.g., with anti-IgM) in the presence or absence of this compound for a short duration (e.g., 15-30 minutes). Cells are then washed with cold PBS and lysed on ice with a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration in each cell lysate is determined using a standard method, such as the BCA assay, to ensure equal loading.

    • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are denatured and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

    • Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. The membrane is then incubated overnight at 4°C with a primary antibody specific for p-Akt (Ser473).

    • Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured on an imaging system.

    • Stripping and Re-probing: The membrane is stripped of the first set of antibodies and re-probed with an antibody against total Akt to serve as a loading control.

In Vitro Resistance

Specific in vitro studies detailing acquired resistance mechanisms to this compound are not currently available in the public domain. However, general mechanisms of resistance to PI3K inhibitors in cancer cells have been described. These often involve the activation of compensatory signaling pathways that bypass the inhibited node.

Resistance_Mechanisms PI3Ki PI3Kδ Inhibition (this compound) Akt_Inhibition Reduced Akt Signaling PI3Ki->Akt_Inhibition Cell_Survival_Block Inhibition of Survival/Proliferation Akt_Inhibition->Cell_Survival_Block Bypass Bypass Pathways (e.g., PIM Kinase, RTK Upregulation) Cell_Survival_Block->Bypass Selective Pressure Restored_Signaling Restored Downstream Signaling Bypass->Restored_Signaling Reactivation Resistance Acquired Resistance Restored_Signaling->Resistance

Caption: Potential logic of acquired resistance to PI3Kδ inhibitors.

Potential mechanisms include:

  • Upregulation of Parallel Pathways: Cancer cells may upregulate other survival pathways, such as the PIM kinase or MAPK pathways, which can phosphorylate downstream effectors of Akt independently, thereby circumventing the PI3Kδ blockade.

  • Feedback Loop Activation: Inhibition of the PI3K/Akt pathway can sometimes relieve negative feedback loops, leading to the hyperactivation of receptor tyrosine kinases (RTKs) that can reactivate PI3K signaling through other isoforms or alternative pathways.

  • Mutations in Downstream Effectors: While less common, mutations in genes downstream of PI3Kδ could render them constitutively active and independent of upstream signals.

Conclusion

The comprehensive in vitro characterization of this compound confirms its profile as a highly potent and selective inhibitor of PI3Kδ. Biochemical assays establish its nanomolar potency and significant selectivity over other PI3K isoforms and the broader kinome.[2] Cellular assays demonstrate its ability to inhibit the PI3K/Akt signaling pathway and suppress the viability of malignant B-cell lines at clinically relevant concentrations.[2] The detailed protocols provided herein serve as a guide for the continued investigation of PI3Kδ inhibitors and the robust characterization of novel targeted therapies in oncology.

References

Amdizalisib (HMPL-689): A Technical Guide for Hematological Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amdizalisib, also known as HMPL-689, is a novel, potent, and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] Developed by HUTCHMED, it represents a promising therapeutic agent for the treatment of various B-cell hematological malignancies.[2][3] The aberrant activation of the PI3Kδ signaling pathway is a critical driver in the proliferation and survival of malignant B-cells, making it a key therapeutic target.[1][4] this compound has demonstrated a favorable pharmacokinetic profile and a manageable safety profile in preclinical and clinical studies, leading to its designation as a Breakthrough Therapy in China for relapsed or refractory follicular lymphoma.[1][5] This guide provides an in-depth technical overview of this compound, summarizing key data and experimental methodologies to support ongoing research and development efforts.

Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

The phosphoinositide 3-kinase (PI3K) family of enzymes is crucial for regulating cellular processes such as growth, proliferation, survival, and differentiation.[6] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a central role in the B-cell receptor (BCR) signaling pathway.[7][8] In many B-cell malignancies, this pathway is constitutively active, promoting cancer cell survival and proliferation.[5]

Upon antigen binding to the B-cell receptor, a signaling cascade involving Lyn and Syk kinases activates PI3Kδ.[4][9] Activated PI3Kδ then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT, which in turn promotes cell survival and proliferation.

This compound is an ATP-competitive inhibitor that selectively binds to PI3Kδ, blocking its kinase activity.[10] This inhibition prevents the conversion of PIP2 to PIP3, thereby downregulating the entire PI3Kδ/AKT signaling cascade and inducing apoptosis in malignant B-cells. Its high selectivity for the delta isoform over other PI3K isoforms, particularly the gamma isoform, is designed to minimize the risk of broad immune suppression and associated serious infections.[8]

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk PI3K_delta PI3Kδ Syk->PI3K_delta Activation PIP2 PIP2 PIP3 PIP3 PI3K_delta->PIP3 PIP2->PIP3 PO4 AKT AKT PIP3->AKT Activation Proliferation Cell Proliferation & Survival AKT->Proliferation This compound This compound This compound->PI3K_delta Inhibition

Caption: PI3Kδ signaling pathway and this compound's mechanism of action.

Preclinical Research and In Vitro/In Vivo Activity

This compound has demonstrated potent and selective inhibitory activity in a range of preclinical models.

Biochemical and Cellular Activity

In biochemical and cellular assays, this compound potently inhibited PI3Kδ. It has shown high selectivity for the delta isoform, with over 250-fold selectivity against other PI3K isoforms and no significant inhibition of 319 other protein kinases at a concentration of 1 µM.[1] This high selectivity is a key feature, potentially leading to a better safety profile compared to less selective PI3K inhibitors.[8]

Assay TypeTargetIC50 ValueReference
Biochemical AssayPI3Kδ0.8 - 3 nM[1]
Cellular Assay (p-AKT)PI3Kδ0.8 - 3 nM[1]
Human Whole Blood AssayPI3Kδ0.8 - 3 nM[1]
Cell Viability (B-cell lymphoma lines)Various0.005 - 5 µM[1]
In Vivo Anti-Tumor Activity

In animal models, this compound has shown significant anti-tumor activity. A pharmacodynamic study in rats demonstrated a long-lasting and strong inhibition of B-cell activation at doses as low as 0.1 mg/kg.[1] Furthermore, in human B-cell lymphoma xenograft models, this compound enhanced the anti-tumor activity of standard-of-care agents and other targeted therapies.[1]

Experimental Protocols

Kinase Activity Assay (Transcreener™ Fluorescence Polarization Assay)

This assay quantifies the activity of PI3Kδ by measuring the production of ADP.

  • Reaction Setup: A reaction mixture is prepared containing PI3Kδ enzyme, substrate (PIP2), and ATP in a suitable buffer.

  • Inhibitor Addition: this compound is added at various concentrations to the reaction mixture.

  • Incubation: The reaction is incubated at room temperature to allow for the enzymatic reaction to proceed.

  • Detection: The Transcreener™ ADP² FP Assay detection mixture, containing an ADP antibody and a fluorescent tracer, is added.

  • Measurement: The fluorescence polarization is measured. The amount of ADP produced is inversely proportional to the polarization value.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP.

  • Cell Plating: B-cell lymphoma cell lines are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with varying concentrations of this compound.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.

  • Lysis and Signal Stabilization: The plate is shaken for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Measurement: Luminescence is recorded using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells. IC50 values are then determined.[1]

Experimental_Workflow_Cell_Viability start Start plate_cells Plate B-cell Lymphoma Cells (96-well plate) start->plate_cells add_this compound Add this compound (Varying Concentrations) plate_cells->add_this compound incubate Incubate (e.g., 72 hours) add_this compound->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent lyse_stabilize Lyse Cells & Stabilize Signal (10-12 mins) add_reagent->lyse_stabilize measure_luminescence Measure Luminescence lyse_stabilize->measure_luminescence analyze_data Analyze Data (Calculate IC50) measure_luminescence->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for a cell viability assay.

Clinical Research Findings

This compound is being evaluated in multiple clinical trials for various hematological malignancies, with promising results in relapsed or refractory lymphomas.[4][5]

Phase I Dose-Escalation Study (NCT03128164)

This study in Chinese patients with relapsed/refractory lymphomas established the safety, tolerability, and preliminary efficacy of this compound.

  • Key Findings: The recommended Phase II dose (RP2D) was determined to be 30 mg once daily (QD).[11] The drug exhibited dose-proportional pharmacokinetics and a manageable toxicity profile.[11] Promising single-agent clinical activity was observed in patients with relapsed/refractory B-cell lymphoma.[11]

  • Safety Profile: The most common Grade ≥3 non-hematologic treatment-emergent adverse events (TEAEs) were pneumonia and hypertension. The most common Grade ≥3 hematologic TEAE was neutropenia.[11]

Dose CohortNumber of PatientsDLTs ObservedAdverse Events (Grade ≥3)
Cohort A (BID)294Asymptomatic amylase increase, hypercalcemia, lipase increase
Cohort B (QD)275Maculopapular rash, hypertriglyceridemia, QT prolongation, rash

Data from ASH 2020 presentation of study NCT03128164.[11]

Phase II Registration Trial in Follicular Lymphoma (NCT04849351)

This multi-center, single-arm study in China evaluated this compound monotherapy in patients with relapsed or refractory follicular lymphoma (FL) and marginal zone lymphoma (MZL).[4][12]

  • Study Design: A total of 108 patients with relapsed/refractory FL were enrolled.[4]

  • Endpoints: The primary endpoint is the objective response rate (ORR). Secondary endpoints include complete response rate (CRR), progression-free survival (PFS), time to response (TTR), and duration of response (DoR).[4]

  • Status: Patient enrollment was completed in February 2023, with topline results anticipated in the second half of 2023.[4]

Pharmacokinetics and Metabolism

Preclinical and clinical studies have characterized the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Preclinical Pharmacokinetics
  • Absorption: this compound is well-absorbed orally.[2][3]

  • Distribution: It has high plasma protein binding (approximately 90%) and is extensively distributed in tissues, though with a low brain-to-plasma exposure ratio in rats.[2][3]

  • Metabolism: this compound is extensively metabolized in vivo.[2][3] The main metabolic pathways are oxidation of the benzene or pyrimidine rings and conjugation with cysteine or glucuronic acid.[10]

  • Excretion: The drug and its metabolites are primarily excreted through bile and urine.[2][3]

  • Drug-Drug Interactions: this compound showed potential to inhibit P-gp, CYP2C8, and CYP2C9, and to induce CYP1A2, CYP2B6, CYP3A4, and CYP2C9.[2][3][13]

SpeciesClearanceVolume of Distribution (Vss)Plasma Protein Binding
MiceLow to moderateN/AHigh (~90%)
RatsLow to moderateN/AHigh (~90%)
DogsLow to moderateN/AHigh (~90%)
MonkeysLow to moderateN/AHigh (~90%)

Data from preclinical ADME studies.[2][3]

Human Pharmacokinetics

In a study with healthy Chinese volunteers who received a single oral dose of 30 mg, this compound was rapidly absorbed, with a median Tmax of 2.5 hours.[10] Food intake can delay its oral absorption but does not have a significant effect on the extent of absorption (AUC).[10]

Conclusion

This compound is a highly selective and potent PI3Kδ inhibitor with a promising efficacy and safety profile for the treatment of hematological malignancies, particularly relapsed or refractory follicular lymphoma. Its favorable pharmacokinetic properties, including good oral absorption and a low risk of drug accumulation, support its continued clinical development.[5][13] The data presented in this technical guide underscore the potential of this compound as a valuable therapeutic option, either as a monotherapy or in combination with other agents, for patients with B-cell cancers. Further research and ongoing clinical trials will continue to define its role in the evolving landscape of cancer therapy.

References

Methodological & Application

Application Notes and Protocols: Amdizalisib In Vitro Efficacy in Lymphoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amdizalisib (HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3Kδ signaling pathway is a critical regulator of B-cell development, activation, and survival. Its aberrant activation is a key driver in the pathogenesis of various B-cell malignancies, including follicular lymphoma, mantle cell lymphoma, and diffuse large B-cell lymphoma. This document provides detailed protocols for assessing the in vitro efficacy of this compound in lymphoma cell lines using common cell viability assays and outlines the underlying signaling pathway.

Introduction

The phosphatidylinositol 3-kinase (PI3K) pathway is a central signaling cascade that governs essential cellular processes such as cell growth, proliferation, survival, and metabolism. The class I PI3Ks are heterodimers composed of a regulatory and a catalytic subunit. The p110δ catalytic subunit is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling. Dysregulation of the PI3Kδ pathway is a frequent event in B-cell lymphomas, making it an attractive therapeutic target.

This compound is a next-generation PI3Kδ inhibitor designed to offer improved selectivity and a favorable pharmacokinetic profile. Preclinical studies have demonstrated its potent anti-tumor activity in various B-cell lymphoma models. In vitro assays are fundamental for determining the cytotoxic and cytostatic effects of this compound on lymphoma cells, typically by measuring the half-maximal inhibitory concentration (IC50).

Mechanism of Action: The PI3K/AKT Signaling Pathway

This compound selectively targets and inhibits PI3Kδ, a key enzyme in the PI3K/AKT signaling pathway. Upon activation by upstream signals, such as through the B-cell receptor, PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates that promote cell survival, proliferation, and growth while inhibiting apoptosis. By inhibiting PI3Kδ, this compound effectively blocks the production of PIP3, leading to the downregulation of AKT activity and its downstream targets, ultimately inducing apoptosis and inhibiting the proliferation of malignant B-cells.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd Activation PIP3 PIP3 PI3Kd->PIP3 Phosphorylation of PIP2 This compound This compound This compound->PI3Kd Inhibition PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Downstream Downstream Effectors mTOR->Downstream Activation Cell_Growth Cell Growth & Proliferation Downstream->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis Downstream->Apoptosis_Inhibition

Figure 1: this compound's inhibition of the PI3K/AKT signaling pathway.

Data Presentation

Preclinical evaluations have shown that this compound effectively inhibits the proliferation of a variety of B-cell lymphoma cell lines. The IC50 values, which represent the concentration of this compound required to inhibit cell growth by 50%, have been reported to be in the range of 0.005 to 5 µM across different lymphoma cell lines[1]. For precise comparative analysis, it is recommended that researchers generate dose-response curves and calculate the specific IC50 values for their cell lines of interest. The following table provides a template for summarizing such experimental data.

Lymphoma SubtypeCell LineThis compound IC50 (µM)Assay MethodIncubation Time (hours)Reference/Internal Data
Follicular Lymphomae.g., RLEnter DataCCK-8 / CellTiter-Glo72e.g., [Internal Study ID]
Mantle Cell Lymphomae.g., Jeko-1Enter DataCCK-8 / CellTiter-Glo72e.g., [Internal Study ID]
Diffuse Large B-Celle.g., SU-DHL-4Enter DataCCK-8 / CellTiter-Glo72e.g., [Internal Study ID]
Diffuse Large B-Celle.g., OCI-Ly10Enter DataCCK-8 / CellTiter-Glo72e.g., [Internal Study ID]
Burkitt's Lymphomae.g., RajiEnter DataCCK-8 / CellTiter-Glo72e.g., [Internal Study ID]

Experimental Protocols

The following are detailed protocols for two widely used methods to assess the in vitro efficacy of this compound on lymphoma cell lines: the Cell Counting Kit-8 (CCK-8) assay and the CellTiter-Glo® Luminescent Cell Viability Assay. These protocols are designed for suspension lymphoma cell lines cultured in 96-well plates.

Experimental Workflow

experimental_workflow start Start cell_culture 1. Culture Lymphoma Cell Lines start->cell_culture cell_seeding 2. Seed Cells into 96-well Plate cell_culture->cell_seeding drug_treatment 4. Treat Cells with This compound cell_seeding->drug_treatment drug_prep 3. Prepare this compound Serial Dilutions drug_prep->drug_treatment incubation 5. Incubate for 72 hours drug_treatment->incubation assay 6. Perform Viability Assay (CCK-8 or CellTiter-Glo) incubation->assay data_acquisition 7. Measure Absorbance or Luminescence assay->data_acquisition data_analysis 8. Analyze Data and Calculate IC50 data_acquisition->data_analysis end End data_analysis->end

Figure 2: General workflow for the in vitro this compound assay.
Protocol 1: Cell Viability Assessment using CCK-8 Assay

This protocol describes a colorimetric assay for the determination of cell viability in response to this compound treatment.

Materials:

  • Lymphoma cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 450 nm

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture and Seeding:

    • Culture lymphoma cells in suspension according to standard protocols.

    • Count the cells using a hemocytometer or an automated cell counter and assess viability (should be >95%).

    • Resuspend the cells in fresh complete medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Include wells with medium only for blank measurements.

  • This compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.001 µM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

    • Add 100 µL of the diluted this compound or vehicle control to the corresponding wells. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.

  • CCK-8 Reagent Addition and Measurement:

    • After the incubation period, add 10 µL of the CCK-8 solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. The incubation time may need to be optimized depending on the cell line's metabolic activity.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This protocol outlines a luminescent-based assay that quantifies ATP, an indicator of metabolically active cells.

Materials:

  • Lymphoma cell lines

  • Complete cell culture medium

  • This compound

  • DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well sterile culture plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Culture and Seeding:

    • Follow the same procedure as described in Protocol 1, Step 1, but use opaque-walled 96-well plates to minimize luminescence signal cross-talk.

  • This compound Preparation and Treatment:

    • Follow the same procedure as described in Protocol 1, Step 2.

  • Incubation:

    • Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.

  • CellTiter-Glo® Reagent Addition and Measurement:

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (100 µL of reagent to 100 µL of medium).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence from the blank wells.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the data and determine the IC50 value as described in Protocol 1, Step 5.

Conclusion

This compound demonstrates potent in vitro activity against a range of B-cell lymphoma cell lines, consistent with its mechanism of action as a highly selective PI3Kδ inhibitor. The provided protocols for the CCK-8 and CellTiter-Glo® assays offer robust and reproducible methods for researchers to quantify the efficacy of this compound in their specific lymphoma cell line models. These assays are crucial for preclinical drug evaluation and for elucidating the cellular response to targeted therapies.

References

Amdizalisib Cell Viability Assays: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

These application notes provide detailed protocols for assessing the in vitro efficacy of Amdizalisib (HMPL-689), a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), on the viability of B-cell lymphoma cells. The following protocols for the widely used CellTiter-Glo® Luminescent Cell Viability Assay and the CCK-8 Colorimetric Assay are intended for researchers, scientists, and drug development professionals investigating novel therapeutics for hematological malignancies.

This compound is under investigation for the treatment of relapsed or refractory follicular lymphoma and other B-cell malignancies.[1][2] Its mechanism of action involves the inhibition of the PI3K/AKT signaling pathway, which is a critical pathway for the proliferation and survival of malignant B-cells. Accurate and reproducible methods for quantifying the cytotoxic and cytostatic effects of this compound are essential for preclinical research and development.

Mechanism of Action: PI3Kδ/AKT Signaling Pathway

This compound selectively targets the delta isoform of PI3K, a key enzyme in the B-cell receptor (BCR) signaling cascade.[1] Aberrant activation of the PI3K/AKT/mTOR pathway is a hallmark of many B-cell lymphomas, promoting cell growth, proliferation, and survival.[3][4][5][6] By inhibiting PI3Kδ, this compound effectively blocks the downstream signaling, leading to decreased cell viability in malignant B-cells.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activation PIP2 PIP2 PI3K_delta->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->PI3K_delta Inhibition

Caption: PI3Kδ/AKT Signaling Pathway Inhibition by this compound.

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Preclinical studies have shown that this compound potently inhibits the survival of various B-cell lymphoma cell lines with IC50 values typically ranging from 0.005 to 5 µM. For accurate and reproducible IC50 determination, it is recommended to perform dose-response studies with a sufficient range of concentrations and appropriate incubation times.

Cell Line TypeAssay TypeThis compound (HMPL-689) Concentration RangeIncubation TimeResult (IC50)
B-cell LymphomaCellTiter-Glo®0.001 µM - 10 µM72 hours0.005 - 5 µM
B-cell LymphomaCCK-80.001 µM - 10 µM72 hours0.005 - 5 µM

Experimental Protocols

The following are detailed protocols for performing cell viability assays with this compound on B-cell lymphoma cell lines.

Experimental Workflow Overview

Experimental_Workflow start Start cell_culture 1. Culture B-cell lymphoma cells start->cell_culture cell_seeding 2. Seed cells into 96-well plates cell_culture->cell_seeding drug_treatment 3. Treat with this compound (serial dilutions) cell_seeding->drug_treatment incubation 4. Incubate for 72 hours drug_treatment->incubation assay 5. Perform CellTiter-Glo® or CCK-8 Assay incubation->assay readout 6. Measure Luminescence or Absorbance assay->readout analysis 7. Analyze Data (Calculate IC50) readout->analysis end End analysis->end

References

Amdizalisib Kinase Activity Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amdizalisib (formerly HMPL-689) is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3K signaling pathway is crucial in regulating cell growth, proliferation, differentiation, and survival.[3][4] The delta isoform of PI3K is primarily expressed in hematopoietic cells and plays a key role in B-cell development and function. Aberrant activation of the PI3Kδ signaling pathway is implicated in the survival and proliferation of malignant B-cells, making it a promising therapeutic target for B-cell malignancies.[1] this compound is an ATP-competitive inhibitor of PI3Kδ currently under investigation for the treatment of hematological malignancies such as follicular lymphoma.[3][4]

These application notes provide a detailed protocol for determining the kinase activity of PI3Kδ and the inhibitory potential of this compound using a fluorescence polarization-based assay.

PI3K/AKT/mTOR Signaling Pathway

The PI3K pathway is a critical intracellular signaling cascade. Upon activation by upstream signals, such as B-cell receptor activation, PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT. Activated AKT, in turn, phosphorylates a variety of substrates, leading to the activation of mTOR and subsequent regulation of cellular processes like cell growth, proliferation, and survival.

PI3K_Signaling_Pathway BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd activates PIP2 PIP2 PI3Kd->PIP2 This compound This compound This compound->PI3Kd inhibits PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Survival Cell Survival mTOR->Survival Kinase_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (this compound, PI3Kδ, PIP2, ATP) Start->Prep_Reagents Dispense_Inhibitor Dispense this compound (or DMSO control) to plate Prep_Reagents->Dispense_Inhibitor Add_Enzyme Add PI3Kδ Enzyme and PIP2 Substrate Dispense_Inhibitor->Add_Enzyme Incubate1 Pre-incubate Add_Enzyme->Incubate1 Initiate_Reaction Initiate Reaction by adding ATP Incubate1->Initiate_Reaction Incubate2 Incubate at Room Temp Initiate_Reaction->Incubate2 Stop_Reaction Stop Reaction & Add Detection Reagents Incubate2->Stop_Reaction Incubate3 Incubate for Detection Stop_Reaction->Incubate3 Read_Plate Read Fluorescence Polarization Incubate3->Read_Plate Analyze_Data Analyze Data & Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols: Amdizalisib Xenograft Model for Follicular Lymphoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amdizalisib (HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3Kδ signaling pathway is crucial for the activation, proliferation, and survival of B-cells.[1] In many B-cell malignancies, including follicular lymphoma (FL), this pathway is aberrantly activated, making PI3Kδ a key therapeutic target.[1] this compound has shown promising anti-tumor activity in preclinical models of B-cell lymphoma and is under clinical investigation for the treatment of relapsed or refractory follicular lymphoma.[2]

These application notes provide a detailed protocol for establishing and utilizing a follicular lymphoma xenograft model to evaluate the in vivo efficacy of this compound. The protocol is based on established methodologies for similar PI3Kδ inhibitors and follicular lymphoma cell lines.

Signaling Pathway

The PI3Kδ pathway plays a central role in B-cell receptor (BCR) signaling. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of PI3Kδ. Activated PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and BTK. This cascade ultimately promotes cell proliferation, survival, and differentiation. This compound selectively inhibits PI3Kδ, thereby blocking this pro-survival signaling in malignant B-cells.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activates PI3K_delta PI3Kδ SYK->PI3K_delta Activates PIP2 PIP2 PI3K_delta->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates BTK BTK PIP3->BTK Activates Proliferation Cell Proliferation & Survival AKT->Proliferation BTK->Proliferation This compound This compound This compound->PI3K_delta Inhibits Antigen Antigen Antigen->BCR Binds

Caption: PI3Kδ Signaling Pathway Inhibition by this compound.

Experimental Protocols

This section details the protocol for a follicular lymphoma xenograft study to evaluate the efficacy of this compound.

Cell Line Selection and Culture
  • Cell Lines: DOHH2 or SU-DHL-4 are commonly used human follicular lymphoma cell lines suitable for xenograft studies.

  • Culture Medium: RPMI-1640 supplemented with 10-20% fetal bovine serum (FBS), 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells should be in the logarithmic growth phase at the time of implantation.

Animal Model
  • Species: Immunocompromised mice, such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or similar strains, are required to prevent graft rejection.

  • Age/Sex: 6-8 week old female mice are typically used.

  • Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

Experimental Workflow

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_monitoring Tumor Growth and Treatment cluster_endpoint Endpoint and Analysis Cell_Culture 1. Follicular Lymphoma Cell Culture (DOHH2/SU-DHL-4) Cell_Harvest 2. Harvest and Prepare Cell Suspension Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Injection of Cells into Mice Cell_Harvest->Implantation Tumor_Growth 4. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 5. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 6. Administer this compound or Vehicle Control Randomization->Treatment Monitoring 7. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 8. Euthanize Mice at Predefined Endpoint Monitoring->Endpoint Analysis 9. Tumor Excision, Measurement, and Analysis Endpoint->Analysis

Caption: Experimental Workflow for this compound Xenograft Model.

Detailed Methodology
  • Cell Preparation for Implantation:

    • Harvest follicular lymphoma cells (DOHH2 or SU-DHL-4) during the logarithmic growth phase.

    • Wash the cells twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^7 cells/100 µL. Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor the mice for tumor formation.

    • Measure tumor dimensions twice weekly using a digital caliper. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • This compound Preparation and Administration:

    • This compound is an oral inhibitor.[3] Preclinical pharmacokinetic studies of this compound have been conducted, and this information can guide formulation.

    • Prepare a formulation of this compound for oral gavage. A common vehicle for preclinical oral formulations is 0.5% carboxymethylcellulose (CMC) in water.

    • The dosage will need to be optimized, but based on preclinical studies of PI3Kδ inhibitors, a starting dose in the range of 10-50 mg/kg, administered once or twice daily, can be considered.

    • The control group should receive the vehicle only.

  • Efficacy Evaluation:

    • Administer this compound or vehicle for a predefined period (e.g., 21-28 days).

    • Measure tumor volume and body weight twice weekly.

    • Monitor the animals for any signs of toxicity.

    • The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

  • Endpoint and Tissue Collection:

    • Euthanize the mice when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, pharmacodynamic marker analysis).

Data Presentation

The following table presents representative data from a preclinical study of a PI3Kδ inhibitor in a lymphoma xenograft model. While specific in vivo efficacy data for this compound in a follicular lymphoma xenograft model is not publicly available, the data below from a similar compound, idelalisib, can serve as a reference for expected outcomes.

Treatment GroupDosageAdministration RouteMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-Oral Gavage1250 ± 150-
Idelalisib50 mg/kg, BIDOral Gavage480 ± 9561.6

Note: This data is representative and based on studies of other PI3Kδ inhibitors. Actual results with this compound may vary.

Conclusion

This application note provides a comprehensive protocol for evaluating the in vivo efficacy of this compound in a follicular lymphoma xenograft model. The successful implementation of this model will enable researchers to assess the anti-tumor activity of this compound and to conduct further pharmacodynamic and biomarker studies, ultimately supporting its clinical development for the treatment of follicular lymphoma.

References

Application Notes and Protocols for In Vivo Dosing and Administration of Amdizalisib in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosing and administration of Amdizalisib (also known as HMPL-689), a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), in mouse models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetics and efficacy of this compound in the context of hematological malignancies.

Mechanism of Action and Signaling Pathway

This compound is a small molecule inhibitor that selectively targets the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3Kδ signaling pathway is a critical component of the B-cell receptor (BCR) pathway, which is frequently dysregulated in B-cell malignancies, leading to uncontrolled cell proliferation and survival.

Upon activation of the B-cell receptor, PI3Kδ is recruited to the cell membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and Bruton's tyrosine kinase (BTK). This cascade ultimately promotes cell growth, proliferation, and survival. By inhibiting PI3Kδ, this compound effectively blocks this signaling cascade, leading to the suppression of malignant B-cell activity.

PI3K_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation PI3K_delta PI3Kδ Lyn_Syk->PI3K_delta Recruitment & Activation PIP3 PIP3 PI3K_delta->PIP3 Phosphorylation This compound This compound (HMPL-689) This compound->PI3K_delta Inhibition PIP2 PIP2 Akt_BTK Akt / BTK PIP3->Akt_BTK Activation Proliferation_Survival Cell Proliferation & Survival Akt_BTK->Proliferation_Survival

Figure 1: this compound's inhibition of the PI3Kδ signaling pathway.

Pharmacokinetic Profile in Mice

Preclinical studies have characterized the pharmacokinetic (PK) profile of this compound in mice, demonstrating favorable properties for in vivo research.[1][2]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in male ICR mice following a single intravenous (IV) or oral (PO) administration.

Table 1: Dosing and Formulation for Pharmacokinetic Studies in Mice [1]

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose 2.5 mg/kg10 mg/kg
Formulation 10% Solutol HS 15, 10% ethanol, 80% physiological saline0.5% CMC-Na (pH 2.1, adjusted with hydrochloric acid)
Administration Volume 10 mL/kg body weight10 mL/kg body weight

Table 2: Key Pharmacokinetic Parameters of this compound in Mice [1]

ParameterIntravenous (IV) (2.5 mg/kg)Oral (PO) (10 mg/kg)
Cmax (ng/mL) 1150 ± 147353 ± 65.4
Tmax (h) 0.0831.17 ± 0.41
AUC(0-t) (hng/mL) 913 ± 1351540 ± 296
AUC(0-inf) (hng/mL) 917 ± 1361550 ± 297
t1/2 (h) 1.63 ± 0.282.21 ± 0.35
CL (L/h/kg) 2.73 ± 0.40-
Vz (L/kg) 6.38 ± 0.77-
Bioavailability (%) -42.1 ± 7.9

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed protocols for pharmacokinetic and efficacy studies are crucial for obtaining reliable and reproducible data.

Protocol 1: Pharmacokinetic Study in Mice

This protocol outlines the procedure for assessing the pharmacokinetic profile of this compound in mice.[1]

Materials:

  • This compound (HMPL-689)

  • Vehicle for IV administration: 10% Solutol HS 15, 10% ethanol, 80% physiological saline

  • Vehicle for PO administration: 0.5% Carboxymethylcellulose sodium (CMC-Na) in water, pH adjusted to 2.1 with hydrochloric acid

  • Male ICR mice (or other appropriate strain)

  • Standard laboratory equipment for dosing and blood collection

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory environment for at least one week prior to the experiment.

  • Fasting: Fast mice overnight with free access to water before dosing.[1]

  • Dosing:

    • Intravenous (IV): Administer this compound at 2.5 mg/kg via tail vein injection. The administration volume should be 10 mL/kg.[1]

    • Oral (PO): Administer this compound at 10 mg/kg via oral gavage. The administration volume should be 10 mL/kg.[1]

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points. Suggested time points include: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[1]

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Analyze plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate pharmacokinetic parameters using appropriate software.

PK_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sample Collection & Analysis Acclimation Animal Acclimation Fasting Overnight Fasting Acclimation->Fasting IV_Dose IV Dosing (2.5 mg/kg) Fasting->IV_Dose PO_Dose PO Dosing (10 mg/kg) Fasting->PO_Dose Blood_Collection Serial Blood Sampling IV_Dose->Blood_Collection PO_Dose->Blood_Collection Plasma_Prep Plasma Preparation Blood_Collection->Plasma_Prep LC_MS LC-MS/MS Analysis Plasma_Prep->LC_MS PK_Analysis Pharmacokinetic Analysis LC_MS->PK_Analysis

Figure 2: Experimental workflow for a pharmacokinetic study of this compound in mice.
Protocol 2: In Vivo Efficacy Study in a Lymphoma Xenograft Model

While specific preclinical efficacy studies for this compound in mouse models of lymphoma are not extensively detailed in the public domain, a general protocol for a subcutaneous xenograft model can be adapted. This protocol is based on standard methodologies for evaluating anti-tumor efficacy.

Materials:

  • This compound (HMPL-689)

  • Appropriate vehicle for oral administration (e.g., 0.5% CMC-Na)

  • Human lymphoma cell line (e.g., a follicular lymphoma or diffuse large B-cell lymphoma cell line)

  • Immunocompromised mice (e.g., NOD-SCID or NSG)

  • Matrigel (optional)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the selected human lymphoma cell line under standard conditions.

  • Tumor Cell Implantation:

    • Harvest cells and resuspend in a suitable medium, with or without Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Dosing:

    • Treatment Group: Administer this compound orally at a specified dose and schedule (e.g., once or twice daily). Doses used in clinical trials for other PI3Kδ inhibitors have ranged from 25 mg to 150 mg twice daily, which can be allometrically scaled to determine an appropriate starting dose range for mice.

    • Control Group: Administer the vehicle alone following the same schedule.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Continue to measure tumor volume throughout the study. TGI can be calculated at the end of the study.

    • Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

    • Survival: In some studies, treatment may continue until a pre-defined endpoint, such as tumor volume reaching a specific size or the development of adverse clinical signs, to assess effects on survival.

  • Data Analysis: Analyze and compare tumor growth and survival data between the treatment and control groups.

Efficacy_Workflow cluster_model_dev Model Development cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis Cell_Culture Lymphoma Cell Culture Tumor_Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Tumor_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Monitoring Randomization Randomization of Mice Tumor_Monitoring->Randomization Amdizalisib_Dosing Oral Dosing: This compound Randomization->Amdizalisib_Dosing Vehicle_Dosing Oral Dosing: Vehicle Control Randomization->Vehicle_Dosing Tumor_Volume Tumor Volume Measurement Amdizalisib_Dosing->Tumor_Volume Body_Weight Body Weight Monitoring Amdizalisib_Dosing->Body_Weight Survival_Analysis Survival Analysis Amdizalisib_Dosing->Survival_Analysis Vehicle_Dosing->Tumor_Volume Vehicle_Dosing->Body_Weight Vehicle_Dosing->Survival_Analysis

Figure 3: General workflow for an in vivo efficacy study in a lymphoma xenograft mouse model.

Conclusion

This compound has demonstrated a favorable pharmacokinetic profile in mice, supporting its use in preclinical in vivo studies. The provided protocols for pharmacokinetic and efficacy studies offer a foundation for researchers to investigate the therapeutic potential of this PI3Kδ inhibitor in mouse models of hematological malignancies. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and relevant endpoints, is essential for generating robust and translatable data.

References

Application Note: High-Throughput Flow Cytometry Analysis of B-Cell Activation Following Amdizalisib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the analysis of B-cell activation in the presence of Amdizalisib, a potent and selective phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitor.[1] The described methodology utilizes multi-color flow cytometry to quantitatively assess the expression of key activation and differentiation markers on B-lymphocytes. This high-throughput approach is suitable for researchers, scientists, and drug development professionals engaged in immunology, oncology, and the preclinical evaluation of B-cell targeted therapies. The protocol outlines B-cell isolation, in vitro activation, this compound treatment, and subsequent staining for flow cytometric analysis. Representative data are presented in tabular format for clear interpretation, and key experimental and signaling pathways are visualized using Graphviz diagrams.

Introduction

B-lymphocytes are central players in the adaptive immune response, primarily through the production of antibodies. Upon activation, B-cells undergo a complex process of proliferation and differentiation into plasma cells and memory B-cells. The B-cell receptor (BCR) signaling cascade is a critical pathway initiating this activation. The phosphatidylinositol 3-kinase (PI3K) pathway, particularly the delta isoform (PI3Kδ), is a key downstream mediator of BCR signaling and is crucial for B-cell survival and proliferation.[2][3] Dysregulation of the PI3Kδ pathway is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention.[4]

This compound is a novel, orally administered, potent, and highly selective inhibitor of PI3Kδ.[1] Its mechanism of action involves blocking the PI3Kδ signaling cascade, thereby impeding the aberrant activation and proliferation of malignant B-cells.[1][2] Flow cytometry is a powerful technique for single-cell analysis, enabling the precise quantification of cell surface and intracellular protein expression.[5][6][7] This application note details a robust flow cytometry-based assay to evaluate the inhibitory effect of this compound on B-cell activation. The assay quantifies changes in the expression of key B-cell markers, including the pan-B-cell marker CD19, the activation markers CD69 and CD86, and the differentiation markers CD27 and CD38.

Materials and Methods

Reagents and Materials
  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human B Cell Enrichment Cocktail (STEMCELL Technologies)

  • RPMI-1640 Medium (Gibco)

  • Fetal Bovine Serum (FBS), Heat-Inactivated (Gibco)

  • Penicillin-Streptomycin (Gibco)

  • Anti-B-cell receptor (BCR) antibody (e.g., Anti-IgM/IgG)

  • CD40 Ligand (CD40L)

  • Interleukin-4 (IL-4)

  • This compound (HMPL-689)

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies:

    • Anti-Human CD19 (e.g., PerCP-Cy5.5)

    • Anti-Human CD69 (e.g., PE)

    • Anti-Human CD86 (e.g., FITC)

    • Anti-Human CD27 (e.g., APC)

    • Anti-Human CD38 (e.g., PE-Cy7)

  • Viability Dye (e.g., Propidium Iodide or a fixable viability stain)

  • 96-well U-bottom cell culture plates

  • Flow cytometer (e.g., BD FACSCanto™ II or similar)

Experimental Protocols

B-Cell Isolation from PBMCs
  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Enrich for B-cells using a negative selection method, such as the RosetteSep™ Human B Cell Enrichment Cocktail, according to the manufacturer's instructions.

  • Assess the purity of the isolated CD19+ B-cells by flow cytometry. A purity of >95% is recommended.

  • Resuspend the purified B-cells in complete RPMI-1640 medium (containing 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.

In Vitro B-Cell Activation and this compound Treatment
  • Seed 1 x 10^5 purified B-cells per well in a 96-well U-bottom plate.

  • Prepare a stock solution of this compound in DMSO. Further dilute in complete RPMI-1640 to the desired final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Add the diluted this compound or vehicle control (DMSO) to the respective wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Prepare a B-cell activation cocktail containing anti-BCR antibody (e.g., 10 µg/mL anti-IgM/IgG), CD40L (e.g., 1 µg/mL), and IL-4 (e.g., 20 ng/mL) in complete RPMI-1640.

  • Add the activation cocktail to all wells except for the unstimulated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

Staining for Flow Cytometry
  • Harvest the cells from each well into FACS tubes.

  • Wash the cells twice with 200 µL of cold FACS buffer by centrifuging at 300 x g for 5 minutes.

  • Resuspend the cell pellets in 100 µL of FACS buffer containing the pre-titrated fluorochrome-conjugated antibodies (anti-CD19, anti-CD69, anti-CD86, anti-CD27, and anti-CD38).

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 200 µL of cold FACS buffer.

  • Resuspend the cells in 200 µL of FACS buffer.

  • If using a non-fixable viability dye like Propidium Iodide, add it to the samples immediately before acquisition.

  • Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., at least 10,000 CD19+ events) for robust statistical analysis.

Data Presentation

The following tables summarize hypothetical quantitative data from the flow cytometry analysis, demonstrating the dose-dependent effect of this compound on B-cell activation and differentiation markers.

Table 1: Effect of this compound on the Expression of B-Cell Activation Markers

This compound Conc.% CD69+ of CD19+ cellsMFI of CD69 on CD19+ cells% CD86+ of CD19+ cellsMFI of CD86 on CD19+ cells
Unstimulated5.2 ± 1.1150 ± 258.1 ± 1.5200 ± 30
Vehicle (0 nM)85.6 ± 4.32500 ± 31078.9 ± 5.11800 ± 250
0.1 nM75.3 ± 3.92100 ± 28069.2 ± 4.81500 ± 210
1 nM55.1 ± 3.11500 ± 19048.7 ± 3.51000 ± 150
10 nM25.8 ± 2.5800 ± 11022.4 ± 2.8500 ± 80
100 nM10.3 ± 1.8300 ± 5012.1 ± 2.1250 ± 40
1 µM6.1 ± 1.2160 ± 309.5 ± 1.7210 ± 35

MFI: Median Fluorescence Intensity. Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on the Expression of B-Cell Differentiation Markers

This compound Conc.% CD27+ of CD19+ cells% CD38+ of CD19+ cells% CD27+CD38+ of CD19+ cells
Unstimulated15.2 ± 2.110.5 ± 1.92.1 ± 0.5
Vehicle (0 nM)45.8 ± 3.755.2 ± 4.135.6 ± 3.2
0.1 nM40.1 ± 3.548.9 ± 3.830.1 ± 2.9
1 nM32.5 ± 2.939.1 ± 3.322.5 ± 2.5
10 nM22.7 ± 2.425.8 ± 2.712.8 ± 1.9
100 nM18.3 ± 2.215.4 ± 2.15.4 ± 1.1
1 µM16.1 ± 2.011.2 ± 1.82.8 ± 0.7

Data are presented as mean ± standard deviation.

Mandatory Visualizations

B_Cell_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding CD19 CD19 PI3Kdelta PI3Kδ CD19->PI3Kdelta LYN_SYK->PI3Kdelta PIP3 PIP3 PI3Kdelta->PIP3 Converts This compound This compound This compound->PI3Kdelta Inhibits PIP2 PIP2 PIP2->PI3Kdelta BTK BTK PIP3->BTK AKT AKT PIP3->AKT Proliferation Proliferation & Survival BTK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Experimental_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture and Treatment cluster_analysis Flow Cytometry Analysis PBMC_Isolation Isolate PBMCs from Whole Blood B_Cell_Enrichment Enrich for B-Cells (Negative Selection) PBMC_Isolation->B_Cell_Enrichment Cell_Seeding Seed B-Cells in 96-well Plate B_Cell_Enrichment->Cell_Seeding Amdizalisib_Treatment Pre-treat with this compound or Vehicle Cell_Seeding->Amdizalisib_Treatment Activation Stimulate with Activation Cocktail Amdizalisib_Treatment->Activation Incubation Incubate for 48-72h Activation->Incubation Staining Stain with Fluorochrome- conjugated Antibodies Incubation->Staining Acquisition Acquire on Flow Cytometer Staining->Acquisition Data_Analysis Analyze Data for Marker Expression Acquisition->Data_Analysis Logical_Relationship BCR_Activation BCR Activation PI3K_Signaling PI3Kδ Signaling BCR_Activation->PI3K_Signaling B_Cell_Proliferation B-Cell Proliferation & Differentiation PI3K_Signaling->B_Cell_Proliferation This compound This compound This compound->PI3K_Signaling Inhibits Reduced_Activation_Markers Reduced Expression of CD69, CD86, CD27, CD38 This compound->Reduced_Activation_Markers B_Cell_Proliferation->Reduced_Activation_Markers Leads to

References

Application Notes and Protocols for Amdizalisib and BCL-2 Inhibitor Synergy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted inhibition of survival pathways in cancer cells is a cornerstone of modern oncology research. In B-cell malignancies, two critical pathways governing proliferation and apoptosis are the Phosphoinositide 3-kinase (PI3K) pathway and the B-cell lymphoma 2 (BCL-2) regulated intrinsic apoptosis pathway. Amdizalisib, a potent and selective inhibitor of the delta isoform of PI3K (PI3Kδ), and BCL-2 inhibitors, such as venetoclax, represent promising therapeutic agents that target these respective pathways.[1][2] Preclinical evidence suggests a strong synergistic potential when combining these two classes of drugs.[1][3]

The PI3Kδ signaling pathway is frequently overactive in B-cell cancers, promoting cell survival and proliferation.[4][5] this compound effectively blocks this pathway, leading to anti-tumor activity.[1][6] The BCL-2 protein is an anti-apoptotic protein that is often overexpressed in cancer cells, allowing them to evade programmed cell death.[7][8] BCL-2 inhibitors, like venetoclax, bind to BCL-2, releasing pro-apoptotic proteins and triggering apoptosis.[2][7][8] The combination of a PI3Kδ inhibitor and a BCL-2 inhibitor is hypothesized to exert a synergistic anti-tumor effect by simultaneously blocking a key survival and proliferation pathway while promoting apoptosis. Studies with other PI3K inhibitors have shown that blocking the PI3K/AKT/mTOR pathway can sensitize cancer cells to BCL-2 antagonists.[9][10] A preclinical study has indicated that this compound, in combination with venetoclax, demonstrates significant anti-tumor activity in B-cell lymphoma models.[1]

These application notes provide a framework for researchers to investigate the synergistic effects of this compound and BCL-2 inhibitors in relevant cancer cell line models. Included are template tables for data presentation and detailed protocols for key in vitro experiments.

Data Presentation

Quantitative data from synergy studies should be organized for clear interpretation and comparison. The following tables are templates for presenting data from cell viability, combination index, and apoptosis assays.

Table 1: Single Agent and Combination IC50 Values for this compound and BCL-2 Inhibitor in [Cell Line Name]

TreatmentIC50 (nM)
This compoundEnter Value
BCL-2 Inhibitor (e.g., Venetoclax)Enter Value
This compound + BCL-2 Inhibitor (Ratio 1:1)Enter Value
This compound + BCL-2 Inhibitor (Ratio X:Y)Enter Value
This compound + BCL-2 Inhibitor (Ratio Y:X)Enter Value

Table 2: Combination Index (CI) Values for this compound and a BCL-2 Inhibitor

The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[9][11]

This compound (nM)BCL-2 Inhibitor (nM)Fraction Affected (Fa)Combination Index (CI)Interpretation
Concentration 1Concentration AValueValueSynergy/Additive/Antagonism
Concentration 2Concentration BValueValueSynergy/Additive/Antagonism
Concentration 3Concentration CValueValueSynergy/Additive/Antagonism
Concentration 4Concentration DValueValueSynergy/Additive/Antagonism

Table 3: Apoptosis Induction by this compound and BCL-2 Inhibitor in [Cell Line Name] at [Time Point]

Treatment GroupConcentration (nM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
Vehicle Control-ValueValueValue
This compoundValueValueValueValue
BCL-2 InhibitorValueValueValueValue
This compound + BCL-2 InhibitorValue + ValueValueValueValue

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and a BCL-2 inhibitor, alone and in combination, on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13][14]

Materials:

  • Cancer cell line of interest (e.g., a B-cell lymphoma cell line)

  • Complete cell culture medium

  • This compound

  • BCL-2 inhibitor (e.g., Venetoclax)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound and the BCL-2 inhibitor in culture medium. For combination studies, prepare mixtures at fixed ratios (e.g., 1:1, 1:2, 2:1 based on their respective IC50 values).

  • Remove the medium from the wells and add 100 µL of medium containing the single drugs or drug combinations. Include wells with vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each single agent and combination. Use software such as CompuSyn to calculate the Combination Index (CI).[15]

Apoptosis Assay (Annexin V/PI Flow Cytometry)

This protocol is for quantifying the induction of apoptosis by this compound and a BCL-2 inhibitor, alone and in combination. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains necrotic cells.[16][17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • BCL-2 inhibitor (e.g., Venetoclax)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the BCL-2 inhibitor, or the combination at predetermined concentrations (e.g., their respective IC50 values) for 24 or 48 hours. Include a vehicle-treated control group.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[17]

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activation PIP2 PIP2 PIP3 PIP3 PI3K_delta->PIP3 Catalyzes PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival This compound This compound This compound->PI3K_delta Inhibits

Caption: PI3Kδ Signaling Pathway and this compound's Point of Action.

Apoptosis_Pathway cluster_mito Mitochondrion cluster_cytoplasm Cytoplasm BCL2 BCL-2 BAX_BAK BAX/BAK BCL2->BAX_BAK Inhibits Cytochrome_c Cytochrome c BAX_BAK->Cytochrome_c Release Caspases Caspases Cytochrome_c->Caspases Activates BIM BIM (Pro-apoptotic) BIM->BCL2 Inhibited by BIM->BAX_BAK Activates Apoptosis Apoptosis Caspases->Apoptosis BCL2_Inhibitor BCL-2 Inhibitor (e.g., Venetoclax) BCL2_Inhibitor->BCL2 Inhibits

Caption: Intrinsic Apoptosis Pathway and BCL-2 Inhibitor's Point of Action.

Synergy_Workflow start Start Synergy Study cell_culture Culture B-cell Malignancy Cell Lines start->cell_culture single_agent Determine IC50 of Single Agents (this compound & BCL-2 Inhibitor) cell_culture->single_agent combination_design Design Combination Ratios single_agent->combination_design cell_viability Perform Combination Cell Viability Assay (MTT) combination_design->cell_viability apoptosis_assay Perform Apoptosis Assay (Annexin V/PI Flow Cytometry) combination_design->apoptosis_assay ci_calc Calculate Combination Index (CI) cell_viability->ci_calc data_analysis Analyze and Interpret Data ci_calc->data_analysis apoptosis_assay->data_analysis conclusion Conclusion on Synergy data_analysis->conclusion

Caption: Experimental Workflow for this compound and BCL-2 Inhibitor Synergy Study.

References

Troubleshooting & Optimization

Amdizalisib solubility in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and use of Amdizalisib in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. The PI3Kδ signaling pathway is crucial for the activation, proliferation, and survival of B-cells, making it a key target in the research of B-cell malignancies and certain inflammatory and autoimmune diseases.

Q2: In what solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (DMSO).

Q3: What is the recommended storage condition for this compound stock solutions?

It is recommended to store this compound stock solutions at -20°C for short-term storage and -80°C for long-term storage to maintain stability. Avoid repeated freeze-thaw cycles.

Q4: What is the maximum recommended final concentration of DMSO in cell culture media?

To avoid cytotoxic effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous media This compound has low aqueous solubility.Perform a serial dilution of the DMSO stock solution into the cell culture medium. Add the concentrated stock solution dropwise to the medium while gently vortexing to ensure proper mixing. Pre-warming the cell culture medium to 37°C may also aid in solubility.
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh working solutions from a frozen stock for each experiment. Avoid prolonged storage of diluted solutions in cell culture media. Ensure the DMSO stock has been stored properly at -20°C or -80°C and protected from light.
Cell toxicity observed in control wells High final concentration of DMSO.Ensure the final DMSO concentration in all wells, including controls, is below 0.5% and preferably at or below 0.1%. Perform a DMSO toxicity test on your specific cell line to determine the maximum tolerable concentration.
Low potency or lack of expected biological effect Incorrect concentration of this compound.Verify the calculations for your stock and working solution concentrations. Ensure the compound was fully dissolved in DMSO before preparing further dilutions. Consider performing a dose-response curve to determine the optimal concentration for your experimental model.

Quantitative Data Summary

SolventSolubility
Dimethyl Sulfoxide (DMSO)≥ 20 mg/mL

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder (Molecular Weight: 390.83 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out 3.91 mg of this compound powder using an analytical balance in a sterile environment (e.g., a chemical fume hood or a designated clean area).

  • Dissolving: Transfer the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Preparation of Working Solutions in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for your cell line

  • Sterile serological pipettes and pipette tips

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, it is advisable to perform an intermediate dilution. For example, prepare a 1 mM intermediate solution by diluting 10 µL of the 10 mM stock into 90 µL of sterile cell culture medium.

  • Final Dilution: Further dilute the intermediate solution or the stock solution into pre-warmed (37°C) cell culture medium to achieve the desired final concentration for your experiment. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This will result in a final DMSO concentration of 0.1%.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing which can cause foaming of the medium.

  • Application: Use the freshly prepared working solution to treat your cells immediately.

Note: Always prepare a vehicle control with the same final concentration of DMSO as your highest this compound concentration.

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2->PIP3 Conversion AKT AKT PIP3->AKT Activation This compound This compound This compound->PI3K Inhibition Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Activation Cell_Response Cell Proliferation, Survival, and Growth Downstream->Cell_Response Regulation

Caption: this compound inhibits the PI3Kδ signaling pathway.

Amdizalisib_Preparation_Workflow Start Start: This compound Powder Weigh Weigh 3.91 mg Start->Weigh Dissolve Dissolve in 1 mL DMSO Weigh->Dissolve Stock 10 mM Stock Solution Dissolve->Stock Store Aliquot & Store at -20°C/-80°C Stock->Store Dilute Dilute in Cell Culture Medium Stock->Dilute Freshly Thawed Aliquot Working Final Working Solution Dilute->Working Treat Treat Cells Working->Treat

Caption: Workflow for preparing this compound solutions.

Troubleshooting Amdizalisib precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Amdizalisib

Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of this compound in experimental settings, with a specific focus on addressing challenges related to its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3K pathway is crucial for cell proliferation, survival, and growth. In many cancers, particularly hematological malignancies, this pathway is overactivated.[3] By selectively inhibiting the PI3Kδ isoform, which is predominantly expressed in leukocytes, this compound disrupts B-cell receptor (BCR) signaling. This prevents the activation of downstream molecules like AKT, leading to decreased proliferation and the induction of cell death in malignant B-cells.[2][3] This targeted approach aims to spare normal cells and minimize side effects.[2]

PI3K/AKT Signaling Pathway Inhibition by this compound

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation PI3Kd->PIP2 Proliferation Cell Proliferation & Survival AKT->Proliferation This compound This compound This compound->PI3Kd Inhibition

Caption: this compound selectively inhibits PI3Kδ, blocking the PI3K/AKT pathway.

Q2: What are the key physicochemical properties of this compound?

This compound is a small molecule with poor aqueous solubility. Understanding its properties is key to preventing precipitation. Key data is summarized below.

PropertyValueSource
Molecular Formula C₁₉H₁₅ClN₈[1][4]
Molecular Weight 390.84 g/mol [4]
Aqueous Solubility 0.025 mg/mL (at pH 7.78)[5]
Calculated LogP (AlogP) 3.47[4]
Basic pKa 3.88[4]
Plasma Protein Binding ~90%[5][6][7]

The low basic pKa and positive LogP value indicate that this compound is a weakly basic, lipophilic compound, which contributes to its low solubility in neutral aqueous buffers.

Troubleshooting Guide: Precipitation Issues

Q3: My this compound, prepared from a DMSO stock, precipitated immediately after dilution into a neutral aqueous buffer (e.g., PBS pH 7.4). What happened?

This is a common issue for poorly soluble compounds like this compound. The high solubility in an organic solvent like DMSO does not guarantee solubility when diluted into an aqueous system. Precipitation occurs when the concentration of this compound in the final aqueous solution exceeds its maximum solubility limit in that specific buffer.

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to decrease the final working concentration of this compound in your experiment.

  • Modify the Buffer pH: this compound is a weak base with a pKa of 3.88.[4] Its solubility is pH-dependent and will increase in more acidic conditions (pH < pKa) where the molecule becomes protonated (ionized). Consider if your experimental system can tolerate a slightly lower pH buffer (e.g., pH 6.0-6.5).

  • Incorporate a Surfactant or Co-solvent: For in vitro assays, adding a small, non-interfering amount of a surfactant (e.g., Tween-20, Pluronic F-127) or a co-solvent (e.g., ethanol, polyethylene glycol) to the final aqueous buffer can help maintain solubility.[8] Always run a vehicle control to ensure the additive does not affect your experimental outcome.

  • Check the DMSO Percentage: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically recommended to be below 0.5% or 0.1% for cell-based assays, as DMSO itself can have biological effects.

Troubleshooting Workflow for this compound Precipitation

Troubleshooting_Workflow Start Precipitation Observed in Aqueous Buffer Check_Conc Is the final concentration above 0.025 mg/mL? Start->Check_Conc Lower_Conc Action: Lower the working concentration. Check_Conc->Lower_Conc Yes Check_pH Is the buffer pH neutral (e.g., ~7.4)? Check_Conc->Check_pH No End Problem Resolved Lower_Conc->End Lower_pH Action: Use a slightly acidic buffer (pH < 7) if experiment allows. Check_pH->Lower_pH Yes Check_Solvents Is the final DMSO concentration >0.5%? Check_pH->Check_Solvents No Lower_pH->End Lower_DMSO Action: Reduce final DMSO percentage. Check_Solvents->Lower_DMSO Yes Consider_Excipients Action: Add a solubilizing excipient (e.g., surfactant) and run vehicle control. Check_Solvents->Consider_Excipients No Lower_DMSO->End Consider_Excipients->End

Caption: A decision tree for troubleshooting this compound precipitation.

Q4: What is the recommended procedure for preparing this compound solutions for in vitro experiments?

Following a standardized protocol can significantly reduce the risk of precipitation.

Experimental Protocol: Preparation of this compound Working Solutions

Objective: To prepare a soluble this compound working solution in an aqueous buffer from a high-concentration DMSO stock.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Target aqueous buffer (e.g., PBS, Tris, or cell culture medium), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or polypropylene tubes

  • Vortex mixer

Methodology:

  • Prepare High-Concentration Stock Solution (e.g., 10-20 mM): a. Weigh the required amount of this compound powder in a sterile tube. b. Add the calculated volume of 100% DMSO to achieve the desired stock concentration. c. Vortex thoroughly until the powder is completely dissolved. A brief sonication may be used if necessary. d. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilution (Optional but Recommended): a. To minimize the amount of DMSO transferred, you can perform an intermediate dilution of your stock in 100% DMSO. For example, dilute the 20 mM stock to 2 mM in DMSO.

  • Prepare Final Working Solution (Serial Dilution Method): a. Pre-warm your target aqueous buffer to the experimental temperature (e.g., 37°C). This can slightly improve solubility compared to using a cold buffer. b. Add the DMSO stock solution to the pre-warmed buffer in a dropwise or stepwise manner while vortexing or stirring the buffer. Crucially, do not add the aqueous buffer to the DMSO stock , as this will cause the drug to crash out of solution. c. Ensure the final DMSO concentration remains below 0.5%. d. Visually inspect the final solution for any signs of cloudiness or precipitate. If observed, the concentration is too high for that buffer condition.

Logical Relationship: pH and this compound Solubility

Solubility_pH Compound This compound (Weak Base, pKa ≈ 3.88) Low_pH Low pH (e.g., pH < 4) Acidic Environment Compound->Low_pH High_pH High pH (e.g., pH > 7) Neutral/Basic Environment Compound->High_pH Protonated Protonated Form (R-NH₃⁺) Ionized Low_pH->Protonated Neutral Neutral Form (R-NH₂) Non-ionized High_pH->Neutral High_Sol Higher Aqueous Solubility Protonated->High_Sol Low_Sol Lower Aqueous Solubility (Precipitation Risk) Neutral->Low_Sol

Caption: The effect of pH on the ionization state and solubility of this compound.

References

Amdizalisib In Vitro Experimentation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Amdizalisib (HMPL-689) in in vitro experiments. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] PI3Kδ is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is often abnormally activated in B-cell malignancies, promoting cell survival and proliferation.[1][2] By inhibiting PI3Kδ, this compound disrupts this signaling cascade, leading to the inhibition of cancer cell growth and the induction of apoptosis.[3] Its high selectivity for the δ isoform over other PI3K isoforms (α, β, γ) minimizes off-target effects.[1]

Q2: What is the recommended starting concentration range for in vitro experiments?

The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. Based on preclinical data, this compound is effective at low nanomolar concentrations.

  • Biochemical and Cellular Assays: IC50 values (the concentration required to inhibit 50% of the biological activity) have been reported in the range of 0.8 to 3 nM.[1]

  • Cell Viability/Proliferation Assays: A good starting point for a dose-response curve is to use a logarithmic dilution series centered around the expected IC50. We recommend a broad range initially (e.g., 0.1 nM to 10 µM) to determine the sensitivity of your specific cell line.

Q3: Which cell lines are most sensitive to this compound?

This compound is most effective against malignant B-cells where the PI3Kδ pathway is a key driver of survival.[1] Cell lines derived from B-cell lymphomas, such as follicular lymphoma and other non-Hodgkin's lymphomas, are expected to be particularly sensitive.[3][4] Sensitivity is often correlated with the dependence of the cell line on the BCR signaling pathway.[5]

Q4: How should this compound be prepared and stored for in vitro use?

  • Solvent: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Stock Solution Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Problem: I am observing little to no effect of this compound on my cells.

This is a common issue that can arise from several factors. Follow this guide to troubleshoot the problem.

Possible Cause Recommended Action
Sub-optimal Drug Concentration The initial concentration may be too low for your specific cell line. Perform a dose-response experiment using a wider range of concentrations (e.g., 10-fold dilutions from 1 nM to 10 µM) to determine the IC50 value.[6]
Low Cell Line Sensitivity Your cell line may not be dependent on the PI3Kδ signaling pathway for survival. Confirm the expression and activation of PI3Kδ pathway components (e.g., p-AKT) in your cell line via Western blot. Consider testing a positive control cell line known to be sensitive to PI3Kδ inhibition.
High Serum Content in Media This compound has high plasma protein binding (approximately 90%).[7][8] Serum proteins in the culture medium can bind to the compound, reducing its effective concentration. Try performing the assay in a lower serum concentration (e.g., 1-5% FBS) or in serum-free media, if appropriate for your cells.
Drug Degradation The compound may have degraded due to improper storage or handling. Prepare a fresh stock solution from powder and ensure it is stored correctly in single-use aliquots.
Assay Incubation Time The effect of the inhibitor may be time-dependent.[6] Consider extending the incubation time (e.g., 48 or 72 hours) to allow for sufficient induction of downstream effects like apoptosis.

Problem: I am seeing high variability between my experimental replicates.

Possible Cause Recommended Action
Inconsistent Cell Seeding Uneven cell numbers across wells will lead to variable results. Ensure you have a single-cell suspension and use a calibrated multichannel pipette for seeding. Perform a cell count immediately before plating.
Drug Precipitation High concentrations of this compound may precipitate out of aqueous culture media. Visually inspect the media for any precipitate after adding the drug. Ensure the stock solution is fully dissolved in DMSO before diluting into the medium and vortex gently.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a 96-well plate can concentrate the drug and affect cell growth. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media.

Data Summary

Table 1: Reported In Vitro Efficacy of this compound

Assay TypeTargetIC50 ValueSource
Biochemical AssayPI3Kδ0.8 - 3 nM[1]
Cellular AssayPI3Kδ0.8 - 3 nM[1]
Human Whole Blood AssayPI3Kδ0.8 - 3 nM[1]

Key Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • B-cell lymphoma cell line

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Harvest cells in logarithmic growth phase. Count and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the plate and add 100 µL of the drug-containing medium to the respective wells. Include "vehicle control" (medium with DMSO, same final concentration as the highest this compound dose) and "no-cell" blank wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage of the vehicle control [(Absorbance of treated well / Average absorbance of control wells) x 100]. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.[6]

Protocol 2: Western Blot for PI3K/AKT Pathway Inhibition

This protocol verifies that this compound inhibits its target by measuring the phosphorylation of AKT, a key downstream effector of PI3Kδ.

Materials:

  • Cell line of interest

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total-AKT

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach ~80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for a short duration (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for all samples. Denature the protein by boiling in Laemmli sample buffer. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody for phospho-AKT (e.g., at a 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature. Wash again and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with the primary antibody for total AKT, followed by the secondary antibody and detection steps. A decrease in the p-AKT/total-AKT ratio will confirm pathway inhibition.[10]

Visualizations

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding PI3K_delta PI3Kδ PIP3 PIP3 PI3K_delta->PIP3 PIP2 -> PIP3 PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Recruits & Activates AKT LYN_SYK->PI3K_delta Activation AKT AKT Downstream Downstream Effectors (mTOR, GSK3β, etc.) pAKT->Downstream Outcome Cell Proliferation & Survival Downstream->Outcome This compound This compound Amdizalisalisib Amdizalisalisib Amdizalisalisib->PI3K_delta Inhibition

Caption: this compound inhibits PI3Kδ, blocking the BCR signaling pathway and reducing cell survival.

Optimization_Workflow start Start: Select PI3Kδ Dependent Cell Line dose_screen 1. Initial Dose-Response Screen (Broad Range: 0.1 nM - 10 µM) start->dose_screen viability_assay Perform Cell Viability Assay (e.g., MTT, 72h) dose_screen->viability_assay analyze_ic50 2. Analyze Data & Estimate IC50 viability_assay->analyze_ic50 narrow_screen 3. Focused Dose-Response Screen (Narrow Range around IC50) analyze_ic50->narrow_screen confirm_ic50 Determine Precise IC50 analyze_ic50->confirm_ic50 narrow_screen->viability_assay functional_assay 4. Mechanistic Confirmation (Western Blot for p-AKT) confirm_ic50->functional_assay validate_concentration Validate Effective Concentration (Lowest dose that inhibits p-AKT) functional_assay->validate_concentration end Optimized Concentration for Further Experiments validate_concentration->end

Caption: Workflow for optimizing this compound concentration in vitro.

Troubleshooting_Logic rect_node rect_node start_node start_node end_node end_node start Problem: No or Low Efficacy check_prep Is drug prep/concentration correct? start->check_prep check_cells Is cell line sensitive to PI3Kδ inhibition? check_prep->check_cells  Yes sol_prep Action: Remake stock solution. Perform wide dose-response. check_prep->sol_prep No / Unsure check_assay Are assay conditions optimal? check_cells->check_assay  Yes sol_cells Action: Confirm PI3Kδ pathway activity (Western Blot). Use positive control cell line. check_cells->sol_cells No / Unsure check_resistance Investigate resistance mechanisms check_assay->check_resistance  Yes sol_assay Action: Test lower serum levels. Increase incubation time. check_assay->sol_assay No / Unsure sol_resistance Action: Check for feedback loops (e.g., p-PI3Kα). check_resistance->sol_resistance success Problem Solved sol_prep->success sol_cells->success sol_assay->success sol_resistance->success

Caption: Troubleshooting logic for addressing low efficacy of this compound.

References

Cell line sensitivity and IC50 determination for Amdizalisib

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amdizalisib (HMPL-689). This resource is designed to assist researchers, scientists, and drug development professionals with their in vitro experiments involving this potent and highly selective PI3Kδ inhibitor.

Cell Line Sensitivity and IC50 Determination

This compound has demonstrated significant anti-proliferative activity across a range of B-cell lymphoma cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound and can vary depending on the cell line and assay conditions.

Data Presentation: this compound IC50 Values

The following table summarizes the available IC50 data for this compound in various contexts.

Cell Line/Assay TypeIC50 ValueNotes
B-cell Lymphoma Cell Lines 0.005 - 5 µMThis range represents the inhibitory concentration for cell survival across a panel of B-cell lymphoma cell lines.[1]
Sf21 (Insect Cells) 0.3 nMThis value was determined in a biochemical assay using recombinant human p110δ/p85α expressed in Sf21 cells.
Biochemical/Cellular Assays 0.8 - 3 nMThis range reflects the potent inhibition of the PI3Kδ enzyme in various biochemical and cellular-based assays.[1]
CYP2C8 Inhibition 30.4 µMThis indicates the potential for drug-drug interactions involving the cytochrome P450 2C8 enzyme.[2]
CYP2C9 Inhibition 10.7 µMThis indicates the potential for drug-drug interactions involving the cytochrome P450 2C9 enzyme.[2]

Note: IC50 values can be influenced by experimental variables such as cell density, passage number, serum concentration, and the specific viability assay used. It is recommended that researchers determine the IC50 for their specific cell line of interest under their own experimental conditions.

Experimental Protocols

Accurate determination of IC50 values is critical for understanding the potency of this compound. Below are detailed methodologies for commonly used cell viability assays.

Protocol 1: IC50 Determination using MTT Assay

This protocol outlines the steps for assessing cell viability through the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • This compound (HMPL-689)

  • Target cancer cell line(s)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • For adherent cells, harvest and resuspend in complete medium. For suspension cells, directly use a culture in logarithmic growth phase.

    • Count cells and adjust the density to the desired concentration (typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells) and recovery.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium. A 10-point, 2-fold serial dilution is common, starting from a high concentration (e.g., 10 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette up and down or use a plate shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a plate reader. Use 630 nm as a reference wavelength if available.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

    • Plot the % Viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Protocol 2: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

  • This compound (HMPL-689)

  • Target cancer cell line(s)

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay, seeding cells into opaque-walled 96-well plates.

  • Compound Treatment:

    • Follow the same procedure as for the MTT assay to treat the cells with a dilution series of this compound.

  • Assay Procedure:

    • After the treatment period, equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the no-cell control wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) * 100

    • Plot the % Viability against the log of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Visualizations

This compound Signaling Pathway

This compound is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3Kd PI3Kδ RTK->PI3Kd Activates BCR B-Cell Receptor (BCR) BCR->PI3Kd Activates PIP2 PIP2 PI3Kd->PIP2 Phosphorylates PIP3 PIP3 PI3Kd->PIP3 Generates This compound This compound This compound->PI3Kd Inhibits AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Proliferation Cell Proliferation & Survival p70S6K->Proliferation _4EBP1->Proliferation

Caption: this compound inhibits the PI3Kδ signaling pathway.

Experimental Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 value of this compound.

IC50_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_drug Prepare this compound serial dilutions incubate_24h->prepare_drug treat_cells Treat cells with This compound incubate_24h->treat_cells prepare_drug->treat_cells incubate_treatment Incubate for 48-72h treat_cells->incubate_treatment add_reagent Add viability reagent (e.g., MTT, CellTiter-Glo) incubate_treatment->add_reagent incubate_reagent Incubate as per protocol add_reagent->incubate_reagent measure_signal Measure absorbance or luminescence incubate_reagent->measure_signal analyze_data Analyze data and calculate IC50 measure_signal->analyze_data end End analyze_data->end

References

Amdizalisib and Cytochrome P450: A Technical Guide to Drug-Drug Interaction Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information on the drug-drug interaction (DDI) potential of Amdizalisib with Cytochrome P450 (CYP) enzymes. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers in their experimental design and interpretation of results related to this compound's metabolism and interaction with the CYP system.

Frequently Asked Questions (FAQs)

Q1: What is the inhibitory potential of this compound on major CYP enzymes?

A1: Preclinical in vitro studies have shown that this compound has a potential to inhibit CYP2C8 and CYP2C9.[1][2][3] The inhibitory effects on other major CYP isoforms, including CYP1A2, CYP2B6, CYP2C19, CYP2D6, and CYP3A4/5, were not significant.[1] No significant time-dependent inhibition was observed for CYP1A2, CYP2B6, CYP2C8, CYP2C19, and CYP2D6.[1]

Q2: What is the induction potential of this compound on major CYP enzymes?

A2: this compound has demonstrated an induction potential for CYP1A2, CYP2B6, CYP3A4, and CYP2C9.[1][2][3] Notably, it caused a greater than two-fold induction of CYP2C9 mRNA expression in human hepatocytes.[1] Conversely, no induction potential was observed for CYP2C8.[1]

Q3: Which CYP enzymes are primarily responsible for the metabolism of this compound?

A3: this compound is extensively metabolized, primarily in the liver.[4][5] The major metabolic pathways involve oxidation and conjugation.[5][6] In vitro studies have identified CYP2C9 and aldehyde oxidase as the major enzymes involved in the metabolism of this compound.[6] CYP3A4 also contributes to its metabolism to some extent.[6]

Q4: Are there any known clinically significant drug-drug interactions with this compound related to CYP enzymes?

A4: While preclinical data suggest a potential for interactions, clinical data on significant drug-drug interactions involving this compound and CYP enzymes are still emerging. The observed in vitro inhibition and induction potential warrant caution when co-administering this compound with sensitive substrates or potent inhibitors/inducers of CYP2C8, CYP2C9, CYP1A2, CYP2B6, and CYP3A4.

Troubleshooting and Experimental Guides

Guide 1: Assessing CYP Inhibition Potential of this compound

This guide outlines a typical experimental workflow for evaluating the reversible inhibitory potential of this compound on CYP enzymes.

Experimental Workflow for CYP Inhibition Assay

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_hlm Prepare Human Liver Microsomes (HLMs) mix Combine HLMs, this compound, and Probe Substrate prep_hlm->mix prep_this compound Prepare this compound Working Solutions prep_this compound->mix prep_probes Prepare CYP Probe Substrate Solutions prep_probes->mix prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH Regenerating System prep_nadph->start_reaction pre_incubate Pre-incubate Mixture at 37°C mix->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate quench Stop Reaction with Acetonitrile incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate IC50 Values analyze->calculate

Workflow for determining the in vitro inhibitory potential of this compound on CYP enzymes.

Experimental Protocol Details:

  • System: Human Liver Microsomes (HLMs).[1]

  • This compound Concentrations: A range of concentrations should be tested to determine the IC50 value.

  • Probe Substrates: Use specific probe substrates for each CYP isoform being investigated (see Table 2).[1]

  • Positive Controls: Include known inhibitors for each CYP isoform to validate the assay.[1]

  • Reaction Initiation: The reaction is initiated by adding an NADPH-regenerating system.[1]

  • Analysis: The formation of the metabolite of the probe substrate is quantified using LC-MS/MS.[1]

  • Data Analysis: IC50 values are calculated by fitting the data to a suitable inhibition model.[1]

Guide 2: Investigating CYP Induction Potential of this compound

This section details the methodology for assessing the potential of this compound to induce the expression of CYP enzymes.

Experimental Workflow for CYP Induction Assay

CYP_Induction_Workflow cluster_culture Cell Culture & Treatment cluster_rna RNA Analysis cluster_data Data Analysis culture_hepatocytes Culture Human Hepatocytes treat_this compound Treat with this compound, Vehicle, or Positive Inducer culture_hepatocytes->treat_this compound incubate_cells Incubate for 48-72 hours treat_this compound->incubate_cells harvest_cells Harvest Cells incubate_cells->harvest_cells isolate_rna Isolate Total RNA harvest_cells->isolate_rna rt_pcr Perform Real-Time Quantitative PCR (RT-qPCR) isolate_rna->rt_pcr quantify_mrna Quantify CYP mRNA Expression Levels rt_pcr->quantify_mrna calculate_fold_induction Calculate Fold Induction (vs. Vehicle Control) quantify_mrna->calculate_fold_induction determine_ec50_emax Determine EC50 and Emax calculate_fold_induction->determine_ec50_emax

Workflow for assessing the in vitro induction potential of this compound on CYP enzymes.

Experimental Protocol Details:

  • System: Cryopreserved human hepatocytes from multiple donors.[1]

  • Treatment: Hepatocytes are treated with various concentrations of this compound, a vehicle control, and known positive inducers for each CYP isoform (see Table 3).[1]

  • Incubation: Cells are typically incubated for 48 to 72 hours to allow for changes in gene expression.[1]

  • Analysis: Total RNA is isolated, and the mRNA levels of the target CYP genes are quantified using real-time quantitative PCR (RT-qPCR).[1]

  • Data Analysis: The fold induction of CYP mRNA is calculated relative to the vehicle control. EC50 (the concentration causing 50% of the maximal effect) and Emax (the maximum induction effect) values are determined.[1]

Data Presentation

Table 1: Summary of this compound's In Vitro CYP Inhibition Potential

CYP IsoformIC50 (µM)Inhibition Potential
CYP1A2> 50No significant inhibition
CYP2B6> 50No significant inhibition
CYP2C830.4Inhibition
CYP2C910.7Inhibition
CYP2C19> 50No significant inhibition
CYP2D6> 50No significant inhibition
CYP3A4/5> 50No significant inhibition
Data sourced from preclinical in vitro studies.[1]

Table 2: Probe Substrates for In Vitro CYP Inhibition Studies

CYP IsoformProbe Substrate
CYP1A2Phenacetin
CYP2B6Bupropion
CYP2C8Amodiaquine
CYP2C9Diclofenac
CYP2C19S-Mephenytoin
CYP2D6Dextromethorphan
CYP3A4/5Midazolam, Testosterone
A selection of commonly used probe substrates.[1]

Table 3: Positive Inducers for In Vitro CYP Induction Studies

CYP IsoformPositive Inducer
CYP1A2Omeprazole
CYP2B6Phenobarbital
CYP2C8Rifampin
CYP2C9Rifampin
CYP2C19Rifampin
CYP3A4/5Rifampin
Examples of positive inducers used in preclinical studies.[1]

Disclaimer: This information is intended for research and informational purposes only and does not constitute medical advice. The drug-drug interaction potential of this compound in a clinical setting may vary. Always refer to the most current prescribing information and consult with a qualified healthcare professional.

References

Validation & Comparative

A Head-to-Head on Toxicity: Amdizalisib vs. Duvelisib in PI3K Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of toxicity profiles is paramount in the evaluation of targeted cancer therapies. This guide provides a comparative analysis of the toxicity profiles of two phosphoinositide 3-kinase (PI3K) inhibitors, amdizalisib and duvelisib, drawing upon available preclinical and clinical data.

This compound (HMPL-689) is a novel, potent, and highly selective oral inhibitor of the PI3Kδ isoform.[1] In contrast, duvelisib is an oral dual inhibitor of both the PI3Kδ and PI3Kγ isoforms.[2] This fundamental difference in their mechanism of action is hypothesized to contribute to their distinct efficacy and safety profiles.

Comparative Toxicity Profile

The following tables summarize the reported adverse events (AEs) for both this compound and duvelisib from available clinical trial data. It is important to note that the data for this compound are from earlier phase studies and may not be fully representative of the toxicity profile in larger patient populations.

Table 1: Key Adverse Events Associated with this compound

Adverse EventGradeFrequencyClinical Study
Diarrhea1Most CommonHealthy Volunteers[3]
Anemia≥319.0%Phase II (Combination Therapy)[4]
Leukopenia≥319.0%Phase II (Combination Therapy)[4]
Lymphopenia≥319.0%Phase II (Combination Therapy)[4]
Thrombocytopenia≥319.0%Phase II (Combination Therapy)[4]
Neutropenia≥314.3%Phase II (Combination Therapy)[4]

Data from a Phase II study of this compound in combination with tazemetostat in patients with relapsed/refractory lymphomas.

Table 2: Key Adverse Events Associated with Duvelisib (from DUO trial and Meta-analysis)

Adverse EventGradeFrequency (Any Grade)Frequency (Grade ≥3)
Diarrhea/ColitisAny47%12%
ALT/AST IncreaseAny39%16%
NeutropeniaAny38%25%
AnemiaAny-12%
PyrexiaAnyMost Common-
NauseaAnyMost Common-
CoughAnyMost Common-
Serious AEs-63%-
Treatment-related Discontinuation-33%-
Treatment-related Death-3%-

Data compiled from the DUO trial and a meta-analysis of 11 prospective clinical trials involving 683 patients.[2][5] Duvelisib carries a black box warning for serious infections, severe diarrhea or colitis, cutaneous reactions, and pneumonitis.[6]

Signaling Pathway and Experimental Workflow

The diagrams below, generated using Graphviz (DOT language), illustrate the targeted signaling pathway and a general experimental workflow for preclinical toxicity assessment of kinase inhibitors.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase / B-Cell Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Processes Cell Growth, Proliferation, Survival mTOR->Cell_Processes Regulation This compound This compound (PI3Kδ inhibitor) This compound->PI3K Duvelisib Duvelisib (PI3Kδ/γ inhibitor) Duvelisib->PI3K

PI3K/AKT/mTOR Signaling Pathway Inhibition.

Preclinical_Toxicity_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Reporting Cell_Lines Cancer & Normal Cell Lines Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Cell_Lines->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) Cell_Lines->Genotoxicity Animal_Models Rodent & Non-rodent Models (e.g., Mice, Rats, Dogs) Acute_Toxicity Acute Toxicity (Single Dose Escalation) Animal_Models->Acute_Toxicity Chronic_Toxicity Chronic Toxicity (Repeated Dose Studies) Animal_Models->Chronic_Toxicity Safety_Pharmacology Safety Pharmacology (Cardiovascular, Respiratory, CNS) Animal_Models->Safety_Pharmacology ADME ADME Studies (Absorption, Distribution, Metabolism, Excretion) Animal_Models->ADME Data_Collection Data Collection (Clinical signs, Pathology, Bloodwork) Acute_Toxicity->Data_Collection Chronic_Toxicity->Data_Collection Safety_Pharmacology->Data_Collection ADME->Data_Collection NOAEL Determine NOAEL (No-Observed-Adverse-Effect Level) Data_Collection->NOAEL Report Toxicology Report for Regulatory Submission NOAEL->Report

Preclinical Toxicity Assessment Workflow.

Experimental Protocols

Detailed, drug-specific preclinical toxicology protocols are often proprietary. However, these studies generally adhere to international guidelines such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly the M3(R2) guidance on non-clinical safety studies.[7][8]

A general framework for in vivo toxicology assessment of a novel kinase inhibitor would typically involve:

  • Dose Range-Finding Studies: Initial studies in a small number of animals to determine the maximum tolerated dose (MTD) and to select dose levels for subsequent studies.

  • Acute Toxicity Studies: Administration of a single high dose to rodents to assess immediate adverse effects and to determine the LD50 (lethal dose for 50% of animals).[9]

  • Repeated-Dose Toxicity Studies: The drug is administered daily for a specified period (e.g., 28 or 90 days) to two species (one rodent, one non-rodent) to evaluate the toxicological effects of longer-term exposure. This includes monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues.

  • Safety Pharmacology Studies: These studies investigate the potential effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems.

  • Genotoxicity Studies: A battery of in vitro and in vivo tests to assess the potential of the drug to cause genetic damage.

  • Carcinogenicity Studies: Long-term studies in animals to evaluate the tumor-forming potential of the drug, typically required for drugs intended for chronic use.

  • Reproductive and Developmental Toxicity Studies: These studies assess the potential effects on fertility and embryonic-fetal development.

For this compound, preclinical studies included in vitro and in vivo ADME (absorption, distribution, metabolism, and excretion) characterization in mice, rats, dogs, and monkeys.[10][11][12] These studies are crucial for understanding the pharmacokinetic and toxicokinetic properties of the drug.

Discussion

The available data suggests that both this compound and duvelisib share some class-specific toxicities common to PI3K inhibitors, such as diarrhea. However, the toxicity profile of duvelisib appears to be more severe, with a higher incidence of grade ≥3 adverse events and black box warnings for serious complications. This may be attributable to its dual inhibition of both PI3Kδ and PI3Kγ isoforms. The inhibition of PI3Kγ, which is involved in the function of immune cells, could contribute to the increased risk of infections and immune-mediated toxicities observed with duvelisib.

This compound, with its high selectivity for the PI3Kδ isoform, is posited to have a more favorable safety profile.[1] Preclinical data and early clinical studies in healthy volunteers appear to support this, with mainly low-grade adverse events reported.[3] However, the data from a combination therapy trial does show the potential for significant hematological toxicities.[4] More comprehensive data from ongoing and future this compound monotherapy trials in larger patient populations are needed for a definitive comparison.

References

A Head-to-Head Comparison of Amdizalisib and Other PI3K Inhibitors for Hematological Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a key target in oncology. Aberrant activation of this pathway is a hallmark of many B-cell malignancies. This guide provides a head-to-head comparison of Amdizalisib (HMPL-689), a novel PI3Kδ inhibitor, with other approved PI3K inhibitors: Idelalisib (Zydelig®), Duvelisib (Copiktra®), and Copanlisib (Aliqopa®). The comparison focuses on their mechanism of action, preclinical potency, and clinical efficacy and safety in the context of follicular lymphoma, a common type of non-Hodgkin lymphoma.

Mechanism of Action and Isoform Selectivity

PI3K inhibitors are classified based on their selectivity for different Class I PI3K isoforms (α, β, δ, γ). The δ and γ isoforms are primarily expressed in hematopoietic cells, making them attractive targets for hematological cancers.

This compound is a highly potent and selective next-generation oral inhibitor of the PI3Kδ isoform.[1] Preclinical data suggests it has a favorable pharmacokinetic profile with good oral absorption and low clearance, potentially leading to a lower risk of drug accumulation and drug-to-drug interactions.[2][3] Its high selectivity for the PI3Kδ isoform is anticipated to provide a better safety profile compared to less selective inhibitors.[1]

Idelalisib is also a selective oral inhibitor of the PI3Kδ isoform.[4] Its approval marked a significant advancement in the treatment of relapsed follicular lymphoma.

Duvelisib is an oral dual inhibitor of both PI3Kδ and PI3Kγ isoforms.[5][6] The additional inhibition of the γ isoform may offer a broader mechanism of action but could also contribute to a different safety profile.

Copanlisib is an intravenous pan-Class I PI3K inhibitor with predominant activity against the PI3Kα and PI3Kδ isoforms.[7][8] Its broader spectrum of inhibition may be beneficial in certain contexts but also carries the risk of off-target effects.

Preclinical Potency: A Comparative Look at IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency. The following table summarizes the reported IC50 values of this compound and its comparators against the four Class I PI3K isoforms.

InhibitorPI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)PI3Kδ (nM)
This compound >250-fold selectivity vs δ>250-fold selectivity vs δ>250-fold selectivity vs δ~0.8-3
Idelalisib 86004000210019
Duvelisib 160285272.5
Copanlisib 0.53.76.40.7

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.

Clinical Efficacy in Relapsed/Refractory Follicular Lymphoma

The clinical efficacy of these PI3K inhibitors has been evaluated in single-arm Phase II trials in patients with relapsed or refractory follicular lymphoma. While direct head-to-head trials are lacking, a comparison of the key efficacy endpoints from their respective pivotal studies provides valuable insights.

InhibitorClinical TrialOverall Response Rate (ORR)Complete Response (CR) RateMedian Progression-Free Survival (PFS)
This compound NCT04849351Data readout expectedData readout expectedData readout expected
Idelalisib NCT0128242456%[9]14%[9]11 months[9]
Duvelisib DYNAMO (NCT01882803)42.2%[10][11]1%9.5 months[10][11]
Copanlisib CHRONOS-1 (NCT01660451)59%[8]14%[7]11.2 months[7]

Note: Patient populations and prior treatments may vary across these studies, which can influence the outcomes. The indications for Idelalisib and Duvelisib in follicular lymphoma have been voluntarily withdrawn in the United States.[5][12]

Experimental Protocols

Detailed experimental protocols for the cited studies are extensive and typically found in the supplementary materials of the respective publications. However, a general overview of the methodologies used to assess PI3K inhibition is provided below.

Biochemical Kinase Assay (General Protocol)

Biochemical assays are performed to determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay.

  • Reaction Setup: Purified recombinant PI3K enzyme is incubated with the inhibitor at various concentrations in a reaction buffer containing a lipid substrate (e.g., PIP2) and ATP.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a specific temperature (e.g., room temperature for 60 minutes).

  • ADP Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured. In the ADP-Glo™ assay, remaining ATP is first depleted, and then ADP is converted to ATP, which generates a luminescent signal via a luciferase reaction.

  • Data Analysis: The luminescent signal is measured, and the IC50 value is calculated by plotting the percent inhibition against the inhibitor concentration.

Cell-Based Assays (General Protocol)

Cell-based assays are used to assess the effect of an inhibitor on the PI3K signaling pathway within a cellular context.

  • Cell Culture: A relevant cell line (e.g., a B-cell lymphoma cell line) is cultured under standard conditions.

  • Inhibitor Treatment: Cells are treated with the PI3K inhibitor at various concentrations for a specific duration.

  • Pathway Activation: The PI3K pathway can be stimulated using growth factors or other activators to assess the inhibitor's effect on downstream signaling.

  • Endpoint Measurement: The phosphorylation status of downstream targets of PI3K, such as AKT, is measured using techniques like Western blotting or ELISA. Cell viability or apoptosis can also be assessed to determine the functional consequence of PI3K inhibition.

  • Data Analysis: The results are analyzed to determine the inhibitor's potency and efficacy in a cellular environment.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a typical experimental workflow for evaluating PI3K inhibitors.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors PI3K Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth This compound This compound (δ) This compound->PI3K Idelalisib Idelalisib (δ) Idelalisib->PI3K Duvelisib Duvelisib (δ, γ) Duvelisib->PI3K Copanlisib Copanlisib (α, δ) Copanlisib->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Purified PI3K Enzyme - Lipid Substrate (PIP2) - ATP - Inhibitor Stock Solutions Incubation Incubate Enzyme, Substrate, ATP, and Inhibitor Reagents->Incubation Detection Detect ADP Production (e.g., Luminescence) Incubation->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Value Calculation->IC50

References

A Comparative Analysis of In Vitro Potency: Amdizalisib vs. Umbralisib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapies, particularly for hematological malignancies, inhibitors of the phosphoinositide 3-kinase (PI3K) pathway have emerged as a critical class of drugs. This guide provides a detailed comparison of the in vitro potency of two such inhibitors: Amdizalisib (HMPL-689) and Umbralisib (TGR-1202), with a focus on their activity against their primary targets. This analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation based on supporting experimental data.

This compound is a highly selective and potent inhibitor of the PI3K delta (PI3Kδ) isoform.[1][2] In contrast, Umbralisib is a dual inhibitor, targeting both PI3Kδ and casein kinase 1 epsilon (CK1ε).[3][4] This dual mechanism of action may offer a different therapeutic profile and is a key point of comparison.

Quantitative In Vitro Potency

The in vitro potency of this compound and Umbralisib has been characterized through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics used to quantify and compare the potency of these compounds.

CompoundTargetAssay TypePotency (IC50/EC50)Selectivity (over other PI3K isoforms)
This compound (HMPL-689) PI3KδBiochemical AssayIC50: 0.3 nM[5]Highly Selective[1][2]
Umbralisib (TGR-1202) PI3KδBiochemical AssayEC50: 22.2 nM[3]>1500-fold over α and β isoforms; ~225-fold over γ isoform (based on Kd values)[6]
CK1εBiochemical AssayEC50: 6.0 µM[3]N/A
Signaling Pathway Inhibition

Both this compound and Umbralisib exert their effects by modulating the PI3K/AKT signaling pathway, a critical cascade for B-cell proliferation and survival. Umbralisib's additional inhibition of CK1ε provides a secondary mechanism of action that may contribute to its overall therapeutic effect.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K PI3Kδ BCR->PI3K RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibits Umbralisib Umbralisib Umbralisib->PI3K Inhibits CK1e CK1ε Umbralisib->CK1e Inhibits Other_Pathways Other Oncogenic Pathways CK1e->Other_Pathways

PI3K/AKT Signaling Pathway Inhibition

Experimental Protocols

The determination of in vitro potency relies on standardized and reproducible experimental methodologies. Below are detailed protocols representative of the assays used to evaluate PI3K and CK1ε inhibitors.

Biochemical (Enzymatic) Assay for PI3Kδ Potency

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified PI3Kδ.

Objective: To determine the IC50 value of a test compound against PI3Kδ.

Materials:

  • Recombinant human PI3Kδ enzyme

  • Lipid substrate (e.g., PIP2)

  • ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in a system that detects ADP production)

  • Test compounds (this compound, Umbralisib)

  • Assay buffer (e.g., containing HEPES, MgCl₂, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplates (e.g., 384-well)

Procedure:

  • Compound Preparation: Serially dilute the test compounds to a range of concentrations in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a microplate, add the assay buffer, the PI3Kδ enzyme, and the lipid substrate.

  • Inhibitor Incubation: Add the diluted test compounds to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding to the enzyme.

  • Initiation of Kinase Reaction: Start the reaction by adding ATP. Incubate for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination and Detection: Stop the reaction. The method of detection depends on the assay format:

    • Radiometric Assay: Spot the reaction mixture onto a membrane, wash away unincorporated [γ-³²P]ATP, and measure the remaining radioactivity, which corresponds to the phosphorylated lipid product.

    • Luminescence-Based Assay (e.g., ADP-Glo™): Add a reagent that converts the ADP produced during the kinase reaction into a luminescent signal. The intensity of the light is proportional to the enzyme activity.

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay for PI3K Pathway Inhibition

This assay measures the ability of a compound to inhibit the PI3K signaling pathway within a cellular context.

Objective: To determine the EC50 value of a test compound by measuring the inhibition of a downstream effector of PI3K, such as AKT phosphorylation.

Materials:

  • A suitable cell line (e.g., a lymphoma or leukemia cell line with an active B-cell receptor pathway)

  • Cell culture medium and supplements

  • Test compounds (this compound, Umbralisib)

  • A stimulating agent (e.g., anti-IgM to activate the B-cell receptor)

  • Lysis buffer

  • Antibodies for detecting total and phosphorylated AKT (p-AKT)

  • Detection system (e.g., ELISA, Western blot, or flow cytometry)

Procedure:

  • Cell Culture and Seeding: Culture the cells under standard conditions and seed them into microplates.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified time (e.g., 1-2 hours).

  • Cellular Stimulation: Stimulate the cells with an agonist (e.g., anti-IgM) to activate the PI3K pathway for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • Detection of p-AKT: Quantify the levels of phosphorylated AKT using a suitable method:

    • ELISA: Use a plate-based assay with antibodies specific for p-AKT.

    • Western Blot: Separate proteins by gel electrophoresis, transfer to a membrane, and probe with antibodies against p-AKT and total AKT.

    • Flow Cytometry: Fix and permeabilize the cells, then stain with fluorescently labeled antibodies against p-AKT.

  • Data Analysis: Normalize the p-AKT signal to the total AKT signal or a housekeeping protein. Plot the normalized p-AKT levels against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the EC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the in vitro potency of a kinase inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Incubation Incubation of Compound with Enzyme/Cells Compound_Prep->Incubation Reagent_Prep Enzyme/Cell & Reagent Preparation Reagent_Prep->Incubation Reaction Initiation of Kinase Reaction Incubation->Reaction Detection Signal Detection (Luminescence/Radioactivity) Reaction->Detection Data_Plot Plot Dose-Response Curve Detection->Data_Plot IC50_Calc IC50/EC50 Calculation Data_Plot->IC50_Calc

In Vitro Potency Assay Workflow

References

A Comparative Analysis of the Synergistic Effect of Amdizalisib with Venetoclax Versus Other PI3K Inhibitors in Hematological Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of B-cell lymphoma 2 (Bcl-2) inhibitors, such as venetoclax, with inhibitors of the phosphoinositide 3-kinase (PI3K) pathway represents a promising therapeutic strategy in various hematological malignancies. Venetoclax induces apoptosis by directly inhibiting the anti-apoptotic protein Bcl-2, while PI3K inhibitors disrupt pro-survival signaling pathways. The synergistic effect of these two classes of drugs is attributed to the PI3K pathway's role in regulating the expression of other anti-apoptotic proteins, particularly Mcl-1, a known resistance factor to venetoclax. This guide provides a comparative overview of the synergistic effects of the novel PI3Kδ inhibitor, amdizalisib, and other PI3K inhibitors when combined with venetoclax, supported by available preclinical data.

Mechanism of Synergy: PI3K Inhibition and Venetoclax

Venetoclax selectively binds to Bcl-2, releasing pro-apoptotic proteins and triggering programmed cell death.[1][2][3] However, cancer cells can evade this by upregulating other anti-apoptotic proteins like Mcl-1 and Bcl-xL. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell survival and proliferation and is often constitutively active in hematological cancers.[4][5] Inhibition of the PI3K pathway, particularly the delta isoform prevalent in B-cells, can lead to the downregulation of Mcl-1, thereby sensitizing cancer cells to Bcl-2 inhibition by venetoclax.[6][7][8] This dual targeting of key survival pathways forms the basis of the observed synergy.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR PI3K PI3Kδ BCR->PI3K Activation AKT AKT PI3K->AKT Activation MCL1 Mcl-1 AKT->MCL1 Upregulation Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BIM) MCL1->Pro_Apoptotic Inhibition BCL2 Bcl-2 BCL2->Pro_Apoptotic Inhibition Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Induction This compound This compound & Other PI3K Inhibitors This compound->PI3K Venetoclax Venetoclax Venetoclax->BCL2

PI3K/Bcl-2 signaling pathway and points of inhibition.

Comparative Analysis of Preclinical Data

While direct comparative "head-to-head" studies are limited, preclinical data from various studies on the combination of different PI3K inhibitors with venetoclax demonstrate significant synergistic activity.

This compound (HMPL-689)

This compound is a novel, potent, and highly selective oral inhibitor of PI3Kδ.[1][3] Preclinical studies have shown that this compound significantly enhances the anti-tumor activity of venetoclax in multiple B-cell lymphoma models, both in vitro and in vivo.[9] Although specific quantitative synergy data (e.g., Combination Index) from these preclinical studies are not yet publicly available, the qualitative evidence strongly supports a synergistic interaction.[9] this compound is currently undergoing clinical evaluation as a monotherapy and in combination with other agents.[1][2]

Other PI3K Inhibitors

Quantitative data is available for several other PI3K inhibitors, demonstrating their synergistic potential with venetoclax across a range of hematological cancer cell lines.

PI3K InhibitorCancer TypeCell Line(s)Key Findings (Synergy)Reference(s)
Roginolisib (IOA-244) Lymphoma, CLLHH, GRANTA519, JVM2, FARAGE, TMD8, MEC1, MJ, YTStrong synergy observed with venetoclax (Combination Index < 1).[10]
Duvelisib Richter SyndromePatient-Derived Xenografts (PDX)Synergistic induction of apoptosis and tumor growth inhibition in vivo.[8][11]
Idelalisib CLL, AMLPrimary CLL cells, MV-4-11, EOL-1, RS4;11, MOLM13Highly synergistic with venetoclax (Combination Index < 1).[10][12]
BKM-120 (Buparlisib) B-ALLSEM, RS4;11Synergistic anti-proliferative effects when combined with venetoclax.[13]
Bimiralisib AMLNot specifiedProposed as a candidate for combination treatment with venetoclax in IDH2- or FLT3-mutated AML.

Experimental Protocols

The assessment of synergistic effects between two therapeutic agents typically involves a standardized set of experimental procedures.

start Start: Select cell lines single_agent Single-agent dose-response (PI3Ki and Venetoclax) start->single_agent combination Combination treatment (matrix of concentrations) single_agent->combination viability Measure cell viability (e.g., MTS, CellTiter-Glo) combination->viability apoptosis Measure apoptosis (e.g., Annexin V/PI staining) combination->apoptosis western Western Blot for protein expression (e.g., Mcl-1, p-AKT) combination->western synergy Calculate Combination Index (CI) (e.g., Chou-Talalay method) viability->synergy end End: Evaluate synergy synergy->end

References

A Comparative Guide to the Pharmacokinetics of Amdizalisib and Copanlisib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two prominent phosphoinositide 3-kinase (PI3K) inhibitors: Amdizalisib (HMPL-689) and Copanlisib (BAY 80-6946). Understanding the distinct absorption, distribution, metabolism, and excretion (ADME) characteristics of these molecules is crucial for optimizing their clinical development and application in the treatment of hematological malignancies.

At a Glance: Key Pharmacokinetic Differences

ParameterThis compound (Oral)Copanlisib (Intravenous)
Administration OralIntravenous
Absorption (Tmax) Rapid, ~2.5 hours in humans[1][2]Not applicable (IV administration)
Protein Binding High (~90%)[3][4]84.2% (mainly to albumin)[5][6][7]
Metabolism Extensive, primarily in the liver[2][4]. Major metabolites identified are M424 (di-oxidized and hydrogenated) and M406-2 (mono-oxidized)[4].Primarily by CYP3A4 (>90%) and to a lesser extent by CYP1A1 (<10%)[5][6]. The M1 metabolite is pharmacologically active[6].
Elimination Half-life ~8.34 hours for the parent drug and 32.3 hours for total radioactivity in humans[1].39.1 hours[5][7]
Excretion Primarily via feces (62.08%) and urine (37.15%) in humans[8][1][2].Primarily via feces (64%) and urine (22%) in humans[5][6].

Mechanism of Action: Targeting the PI3K Signaling Pathway

Both this compound and Copanlisib exert their therapeutic effects by inhibiting phosphoinositide 3-kinases (PI3Ks), key enzymes in a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and differentiation.[9][10][11][12][13] Dysregulation of the PI3K/AKT/mTOR pathway is a common feature in many cancers, including hematological malignancies.[9][10]

This compound is a highly selective and potent inhibitor of the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells.[3][14][4][15][16] This targeted approach aims to minimize off-target effects. Copanlisib, on the other hand, is a pan-class I PI3K inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[5][7][17][18]

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth This compound This compound This compound->PI3K Copanlisib Copanlisib Copanlisib->PI3K

PI3K/AKT/mTOR Signaling Pathway Inhibition

Detailed Pharmacokinetic Profiles

This compound

This compound is an orally administered, potent, and selective PI3Kδ inhibitor.[3][14][4][15][16] Preclinical and early clinical studies have provided insights into its favorable pharmacokinetic properties.

Absorption: Following oral administration in healthy Chinese volunteers, this compound is rapidly absorbed, with a median time to maximum plasma concentration (Tmax) of approximately 2.5 hours.[8][1][2]

Distribution: this compound exhibits high plasma protein binding of around 90%.[3][14] In rats, it was extensively distributed into tissues, though with a low brain-to-plasma exposure ratio, suggesting limited penetration of the blood-brain barrier.[3] The blood-to-plasma total radioactivity ratio in humans ranged from 0.561 to 0.645, indicating that the drug and its metabolites are primarily distributed in the plasma.[8][1][2]

Metabolism: this compound is extensively metabolized, with the parent drug accounting for 51.45% of the total radioactivity in human plasma.[1][4] Eleven metabolites have been identified, with the major metabolic pathways being oxidation on the benzene or pyrimidine rings and conjugation with cysteine or glucuronic acid.[4] The major metabolites in plasma are the di-oxidized and hydrogenated product (M424) and the mono-oxidized product (M406-2).[4]

Excretion: Excretion of this compound and its metabolites occurs primarily through feces (62.08%) and to a lesser extent through urine (37.15%) in humans.[8][1][2] Over 94% of the administered dose is excreted within 96 hours.[8][1][2]

Copanlisib

Copanlisib is an intravenous pan-class I PI3K inhibitor with a distinct pharmacokinetic profile.[5]

Absorption: As an intravenously administered drug, absorption is not a relevant pharmacokinetic parameter for Copanlisib.

Distribution: Copanlisib has a protein binding of 84.2%, primarily to albumin.[5][6][7] The geometric mean volume of distribution is 871 L.[6]

Metabolism: Copanlisib is primarily metabolized by cytochrome P450 (CYP) 3A4 (>90%) and to a lesser extent by CYP1A1 (<10%).[5][6] The M1 metabolite is pharmacologically active and accounts for 5% of the total radioactivity in plasma.[6]

Excretion: Following a single intravenous dose, approximately 64% of the administered dose is recovered in the feces and 22% in the urine.[5][6] Unchanged copanlisib accounts for about 30% of the dose in feces and 15% in urine.[6] The elimination half-life is approximately 39.1 hours.[5][7]

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound and Copanlisib are typically found in the supplementary materials of published clinical trial data and regulatory submission documents. For the purpose of this guide, a generalized workflow for a human mass balance study, a key experiment for determining ADME properties, is outlined below.

Mass_Balance_Study_Workflow Subject_Screening Subject Screening & Enrollment Radiolabeled_Drug Administration of Radiolabeled Drug ([14C]-Compound) Subject_Screening->Radiolabeled_Drug Sample_Collection Serial Sample Collection (Blood, Plasma, Urine, Feces) Radiolabeled_Drug->Sample_Collection Sample_Analysis Sample Analysis Sample_Collection->Sample_Analysis PK_Analysis Pharmacokinetic Analysis Sample_Analysis->PK_Analysis Metabolite_Profiling Metabolite Profiling & Identification Sample_Analysis->Metabolite_Profiling Excretion_Analysis Excretion Balance Analysis Sample_Analysis->Excretion_Analysis Data_Reporting Data Reporting & Interpretation PK_Analysis->Data_Reporting Metabolite_Profiling->Data_Reporting Excretion_Analysis->Data_Reporting

Human Mass Balance Study Workflow

Summary and Implications for Drug Development

The pharmacokinetic profiles of this compound and Copanlisib present distinct advantages and considerations for their clinical use.

This compound's oral bioavailability offers convenience and the potential for outpatient treatment regimens. Its rapid absorption and relatively shorter half-life for the parent compound may allow for more flexible dosing schedules and potentially quicker resolution of adverse events upon discontinuation. The extensive metabolism and dual excretion pathways are also important considerations for potential drug-drug interactions and for patients with renal or hepatic impairment.

Copanlisib's intravenous administration ensures 100% bioavailability and provides a predictable plasma concentration profile. Its longer half-life supports intermittent dosing schedules.[19] The primary metabolism by CYP3A4 highlights the need to carefully manage co-medications that are strong inducers or inhibitors of this enzyme to avoid significant alterations in drug exposure.[20]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.